Thalidomide-NH-C6-NH2 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMRXNTLPSDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Thalidomide-NH-C6-NH2 Hydrochloride: A Cereblon-Modulating PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate central to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates the well-characterized thalidomide moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled to a C6 amine linker.[1][2] As a fundamental component in PROTAC design, its mechanism of action is intrinsically linked to the neosubstrate recruitment activity of thalidomide and its analogues, lenalidomide and pomalidomide. This guide elucidates the core mechanism, provides representative quantitative data for the parent class of compounds, details relevant experimental protocols for characterization, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting component of a PROTAC.[3] PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3]
The thalidomide component of this conjugate specifically binds to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] This binding event modulates the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of "neosubstrates" that are not typically targeted by this ligase.[5]
In the context of oncology, particularly multiple myeloma, the most critical neosubstrates of the thalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors is a primary driver of the anti-tumor and immunomodulatory effects of this class of drugs.[6][7]
When incorporated into a PROTAC, the this compound moiety engages CRBN, while a separate ligand on the other end of the PROTAC binds to the target protein. This forms a ternary complex (E3 ligase-PROTAC-Target), leading to the polyubiquitination of the target protein and its degradation.
Signaling and Degradation Pathway
The binding of a thalidomide-based PROTAC to CRBN initiates a cascade of events culminating in the degradation of a specific target protein. This process is visualized in the signaling pathway diagram below.
Quantitative Data: Binding Affinities of Thalidomide Analogues to Cereblon
While specific binding affinity data for this compound is not publicly available, the affinities of its parent compound and clinically relevant analogues provide a strong reference. The glutarimide moiety, present in all these molecules, is the primary determinant for CRBN binding.[1]
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[1] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[1] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[1] |
Table 1: Reported binding affinities of thalidomide and its analogues to the Cereblon (CRBN) protein.[1] The binding affinity of this compound is expected to be comparable to that of thalidomide.
Experimental Protocols
Characterizing a PROTAC built using this compound involves a series of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol: Determination of Binding Affinity to CRBN via Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure to quantify the binding interaction between a thalidomide-containing PROTAC and purified CRBN protein.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol (e.g., with a mixture of EDC and NHS).
-
Immobilize purified recombinant CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface (e.g., with ethanolamine).[1]
-
-
Binding Analysis:
-
Prepare a series of concentrations of the PROTAC molecule in a suitable running buffer.
-
Inject the different concentrations of the analyte (PROTAC) over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.[1]
-
Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The change in the SPR signal (measured in response units, RU) is monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Protocol: Assessment of Target Protein Degradation via Western Blot
This protocol provides a method to determine the efficacy of a PROTAC in degrading its target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line expressing the target protein) in appropriate media.
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).[9]
-
Conclusion
This compound is a critical tool in the rapidly advancing field of targeted protein degradation. Its mechanism of action is predicated on the well-established interaction between the thalidomide moiety and the CRBN E3 ligase. By serving as a high-affinity anchor to the cellular degradation machinery, it enables the development of potent and selective PROTACs against a wide array of therapeutic targets. The successful characterization of novel PROTACs derived from this conjugate relies on a robust suite of biophysical and cell-based assays, as detailed in this guide, to quantify binding, degradation efficacy, and cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Western Blotting Solutions for Targeted Protein Degradation Research :: ProteinSimple [proteinsimple.jp]
The Role of Thalidomide-NH-C6-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide for Researchers
An in-depth exploration of a key building block for Proteolysis Targeting Chimeras (PROTACs), this guide details the application of Thalidomide-NH-C6-NH2 hydrochloride in the targeted degradation of proteins. It provides a comprehensive overview of its mechanism of action, experimental protocols for its use in PROTAC synthesis and evaluation, and quantitative data from relevant studies.
Introduction to this compound
This compound is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl (C6) linker with a terminal primary amine (-NH2) group.[1][2][3] The hydrochloride salt form generally offers enhanced water solubility and stability.[1] This bifunctional nature allows for its conjugation to a "warhead"—a ligand that binds to a specific protein of interest (POI)—thereby creating a PROTAC capable of inducing the degradation of that POI.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are a revolutionary class of therapeutic agents that, unlike traditional inhibitors that merely block a protein's function, eliminate the target protein from the cell.[4] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The thalidomide component of a PROTAC synthesized from this compound specifically recruits the CRL4-CRBN E3 ubiquitin ligase complex.[4][5]
The general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its warhead) and the CRBN E3 ligase (via its thalidomide moiety), forming a ternary POI-PROTAC-CRBN complex.[4]
-
Ubiquitination: The induced proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.
-
Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple copies of the target protein.
The signaling pathway for CRBN-mediated protein degradation is visualized in the diagram below.
Caption: PROTAC-mediated recruitment of a target protein to the CRL4-CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation.
Application in PROTAC Synthesis and Research
This compound is a versatile building block for the synthesis of PROTACs targeting a wide array of proteins. The terminal amine group provides a convenient handle for conjugation to a warhead, typically through the formation of an amide bond with a carboxylic acid group on the warhead ligand.
Case Study: Selective Degradation of Mcl-1 and Bcl-2
A notable application of a thalidomide analog with a C6 linker is in the development of PROTACs for the selective degradation of anti-apoptotic proteins Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). In a study by Wang et al., a pomalidomide-based linker (pomalidomide is a thalidomide analog that also binds CRBN) was conjugated to Mcl-1/Bcl-2 dual inhibitors. The resulting PROTACs demonstrated potent and selective degradation of their respective target proteins.
| PROTAC | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| C3 | Mcl-1 | 0.7 | >90% | H23 | [6] |
| C5 | Bcl-2 | 3.0 | ~80% | MOLM13 | [6] |
Table 1: Quantitative data for the degradation of Mcl-1 and Bcl-2 by PROTACs synthesized with a pomalidomide-C6 linker.
Experimental Protocols
PROTAC Synthesis: Amide Coupling of Warhead to this compound
This protocol describes a general method for the coupling of a carboxylic acid-containing warhead to the amine group of this compound.
Materials:
-
Warhead with a carboxylic acid functional group
-
This compound
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the warhead (1 equivalent) and this compound (1-1.2 equivalents) in the anhydrous solvent.
-
Base Addition: Add the tertiary amine base (2-3 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10-15 minutes at room temperature.
-
Coupling Agent Addition: Add the amide coupling reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable chromatographic method to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.
The workflow for PROTAC synthesis and evaluation is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of a PROTAC using an amine-functionalized thalidomide linker and its subsequent biological evaluation.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a step-by-step guide for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Conclusion
This compound is a valuable and widely used research tool in the field of targeted protein degradation. Its ability to be readily incorporated into PROTACs provides a straightforward method for recruiting the CRBN E3 ligase to a protein of interest, leading to its ubiquitination and proteasomal degradation. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel protein degraders for therapeutic and research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
The Technical Core of Targeted Protein Degradation: A Guide to Thalidomide-NH-C6-NH2 Hydrochloride as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of these degraders is the E3 ligase ligand, which serves to recruit the enzymatic machinery responsible for tagging the target protein for destruction. This technical guide provides an in-depth examination of "Thalidomide-NH-C6-NH2 hydrochloride," a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase complex. While specific quantitative binding and degradation data for this particular molecule are not extensively available in the public domain, this document will detail the well-established principles of its mechanism of action, provide representative data from its parent compound, thalidomide, and outline the comprehensive experimental protocols required for its characterization.
Introduction: The Role of Cereblon in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein degradation. E3 ubiquitin ligases are central to this process, as they recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome.
Cereblon (CRBN) is the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The discovery that thalidomide and its analogs (immunomodulatory drugs or IMiDs) bind directly to CRBN revolutionized the field.[1][2] These molecules act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3, which are key therapeutic targets in multiple myeloma.[3]
This paradigm has been harnessed in the development of PROTACs. By chemically linking a CRBN-binding moiety, such as a thalidomide derivative, to a ligand for a target protein of interest (POI), a ternary complex is formed between the POI and the CRL4^CRBN^ ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
"this compound" is a synthetic molecule that incorporates the core thalidomide scaffold, which provides the binding affinity for CRBN, and a 6-carbon aliphatic linker with a terminal amine group. This amine serves as a versatile chemical handle for conjugation to a POI ligand, making it a valuable building block in the synthesis of novel PROTACs.[4][5]
Mechanism of Action
The mechanism of action for a PROTAC utilizing a Thalidomide-NH-C6-NH2 moiety follows a catalytic cycle:
-
Binary Complex Formation: The PROTAC can independently bind to both the target protein (POI) and the CRBN E3 ligase.
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-CRBN) is a critical step for effective degradation. The nature of the linker and the specific interactions between the POI and CRBN can influence the stability and cooperativity of this complex.
-
Ubiquitination: Within the ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex transfers ubiquitin molecules to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, leading to its degradation into smaller peptides.
-
PROTAC Recycling: The PROTAC is then released and can engage in another cycle of degradation, acting catalytically.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data
Table 1: Representative Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [6] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | [6] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [6] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [6] |
| Thalidomide | Fluorescence Polarization (FP) | - | ~2.5 (Ki) | [7] |
Table 2: Representative Degradation Efficiency of CRBN-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [1] |
| dBET1 | BRD4 | 293T | 4.3 | >98 | [8] |
| PROTAC A | BRD9 | MOLM-13 | 5.3 | ~90 | [9] |
| PROTAC B | RIPK2 | THP-1 | 6 | >95 | [9] |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the cellular context.
Experimental Protocols
A thorough characterization of a CRBN ligand like "this compound" and the PROTACs derived from it involves a suite of biochemical, biophysical, and cellular assays.
Figure 2: Experimental workflow for PROTAC evaluation.
Cereblon Binding Assays
-
Principle: This assay measures the ability of an unlabeled ligand (e.g., Thalidomide-NH-C6-NH2) to compete with a fluorescently labeled thalidomide tracer for binding to CRBN. Displacement of the tracer results in a decrease in fluorescence polarization.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Recombinant human CRBN-DDB1 complex.
-
Fluorescent thalidomide tracer.
-
Serial dilution of the test compound.
-
-
Assay Protocol:
-
In a 384-well microplate, add the test compound dilutions.
-
Prepare a master mix of the CRBN-DDB1 complex and the fluorescent tracer in assay buffer.
-
Add the master mix to the wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in polarization against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Sample Preparation:
-
Dialyze purified recombinant CRBN-DDB1 and the test compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the CRBN-DDB1 solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe at a 10-fold higher concentration.
-
-
Titration:
-
Perform a series of small injections of the test compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes after each injection and plot against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable model to determine the Kd, n, and ΔH.
-
-
Cellular Protein Degradation Assays
-
Principle: This is a standard immunoassay to quantify the amount of a specific protein in a cell lysate.
-
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and denature samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
-
Principle: A highly sensitive and quantitative method for measuring protein abundance in real-time or at an endpoint. The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of a lytic reagent containing the complementary LgBiT protein and furimazine substrate, a bright luminescent signal is generated, which is proportional to the amount of HiBiT-tagged protein.
-
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI.
-
-
Assay Protocol:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat with a serial dilution of the PROTAC for the desired time.
-
Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control.
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax.
-
-
Conclusion
"this compound" represents a fundamental tool for the construction of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. While specific quantitative data for this molecule is not yet widely disseminated, the extensive knowledge of the thalidomide-CRBN interaction provides a solid foundation for its application. The experimental protocols detailed in this guide offer a comprehensive framework for the characterization of this and other novel CRBN-recruiting PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of these core principles and methodologies will be essential for the successful development of this transformative class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Role of Thalidomide-NH-C6-NH2 in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of event-driven pharmacology.[1][2] Unlike inhibitors that must continuously bind to a protein's active site to exert their effect, PROTACs act catalytically to eliminate disease-causing proteins entirely.[1] This is achieved by hijacking the cell's native quality control machinery, the Ubiquitin-Proteasome System (UPS).[3][4]
A PROTAC is a heterobifunctional molecule comprising three distinct components:
-
A warhead ligand that specifically binds to a protein of interest (POI).
-
An E3 ligase ligand that recruits a component of the UPS.
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[4][6] Among the hundreds of E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively utilized in PROTAC design due to the availability of well-validated, high-affinity small molecule ligands.[5][7][8][9]
Thalidomide and its Analogs: Potent Recruiters of the Cereblon E3 Ligase
Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), are renowned ligands for Cereblon (CRBN).[7][10] CRBN functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[7][11] The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of neo-substrates, a mechanism responsible for their therapeutic effects in multiple myeloma.[7][10]
This inherent ability to recruit the CRL4^CRBN^ complex makes thalidomide a highly effective E3 ligase handle for PROTACs.[10][11] Thalidomide-NH-C6-NH2 hydrochloride is a key synthetic building block designed for this purpose. It consists of the core thalidomide moiety pre-functionalized with a linker terminating in a reactive group.[3][12]
-
Structure: The molecule incorporates the thalidomide pharmacophore, which ensures specific binding to CRBN. This is attached to a 6-carbon alkyl chain (C6 linker) that terminates in a primary amine (-NH2).[13]
-
Function: The thalidomide portion serves as the anchor to the E3 ligase. The terminal amine provides a versatile chemical handle for conjugation to a warhead ligand, enabling the final step in PROTAC synthesis.[4][13] The C6 linker provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and CRBN.[4]
Mechanism of Action: The PROTAC Catalytic Cycle
The degradation of a target protein by a thalidomide-based PROTAC is a cyclical process that leverages the cell's own machinery.
// Nodes Start [label="1. Free PROTAC, POI,\nand E3 Ligase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary [label="2. Ternary Complex Formation\n(POI-PROTAC-CRBN)", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="3. Ubiquitin (Ub)\nTransfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb [label="4. Polyubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="5. Proteasomal\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="6. PROTAC is Released\nand Recycled", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Ternary [label="Binding"]; Ternary -> Ub [label="Proximity-Induced"]; Ub -> PolyUb; PolyUb -> Degradation; Degradation -> Release [label="POI Destroyed"]; Release -> Start [style=dashed, label="Re-initiates Cycle"];
caption [label="Figure 2. Catalytic cycle of PROTAC-mediated protein degradation.", shape=plaintext, fontcolor="#202124", fontsize=10]; } caption: "Figure 2. Catalytic cycle of PROTAC-mediated protein degradation."
-
Ternary Complex Formation: The PROTAC molecule first binds to both the POI and the CRBN E3 ligase, bringing them into close proximity.[14] The stability and geometry of this ternary complex are critical for efficient degradation and are heavily influenced by the linker's length and composition.[14]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.
-
Proteasomal Recognition: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the tagged POI into small peptides.
-
Recycling: The PROTAC molecule is released and can bind to another POI and E3 ligase, beginning the cycle anew.
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is assessed using several key quantitative metrics. The data below is representative of typical values obtained for potent thalidomide-based PROTACs targeting various proteins.
Table 1: Representative Binding Affinities
| Component | Binding Partner | Typical Kd (nM) | Assay Method |
|---|---|---|---|
| Thalidomide Analog | Cereblon (CRBN) | 100 - 2000 | Fluorescence Polarization (FP) |
| Warhead Ligand | Target Protein (e.g., Kinase) | 1 - 500 | Isothermal Titration Calorimetry (ITC) |
Note: Binding affinity does not always directly correlate with degradation potency, as the stability of the ternary complex is paramount.
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| SHP2-PROTAC-11 | SHP2 | HeLa | 6.02 | >95% | [15][16] |
| dBET1 | BRD4 | MV4;11 | 8 | >98% |
| ARV-110 (Bavdegalutamide) | Androgen Receptor | VCaP | 1 | >95% | |
-
DC50 : The concentration of PROTAC required to degrade 50% of the target protein.[6][17]
-
Dmax : The maximum percentage of protein degradation achievable.[6][17]
Key Experimental Protocols
Validating the activity of a PROTAC involves a series of standard and specialized biochemical and cell-based assays.
PROTAC Synthesis (Final Conjugation Step)
This protocol describes a typical final step where the warhead is conjugated to the thalidomide-linker moiety.
-
Dissolution: Dissolve this compound (1.1 eq) and the warhead ligand containing a carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Workup and Purification: Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify the final PROTAC using flash column chromatography or preparative HPLC.
Western Blot for Protein Degradation (DC50 Determination)
Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels.[6][18]
// Nodes A [label="1. Cell Seeding\n(e.g., 6-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. PROTAC Treatment\n(Dose-response, 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Cell Lysis\n& Protein Quantification (BCA)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SDS-PAGE\n& Membrane Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Antibody Incubation\n(Primary & Secondary)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Imaging & Densitometry\n(Normalize to Loading Control)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. DC50 Calculation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;
caption [label="Figure 3. Experimental workflow for determining DC50 via Western Blot.", shape=plaintext, fontcolor="#202124", fontsize=10]; } caption: "Figure 3. Experimental workflow for determining DC50 via Western Blot."
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.[17] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period, typically 18-24 hours. Include a vehicle control (DMSO).[17]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer.[6] Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[6] Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][17] Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[17] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[6]
-
DC50 Calculation: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[6]
Conclusion
Thalidomide-NH-C6-NH2 and its analogs are indispensable tools in the field of targeted protein degradation.[3][13] They provide a robust and well-characterized handle for recruiting the Cereblon E3 ligase, a critical component in many clinically and preclinically advanced PROTACs. The terminal amine on the C6 linker offers synthetic tractability, allowing for the straightforward conjugation of diverse warhead molecules. A thorough understanding of the mechanism, quantitative metrics, and experimental validation techniques associated with these building blocks is essential for the successful design and development of novel protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thalidomide 5'-amine-alkylC6-amine - Immunomart [immunomart.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lifesensors.com [lifesensors.com]
An In-Depth Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride and its Role in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in modern drug discovery, offering the potential to address disease-causing proteins that have been historically considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific proteins of interest. This technical guide provides a comprehensive overview of "Thalidomide-NH-C6-NH2 hydrochloride," a key building block in the synthesis of potent and specific PROTACs.
This document will delve into the core mechanism of action, detailing how this thalidomide-based E3 ligase ligand, coupled with a C6 alkyl amine linker, engages the ubiquitin-proteasome system. We will present available quantitative data to inform on binding affinities and degradation efficiencies, provide detailed experimental protocols for the characterization of PROTACs constructed with this moiety, and visualize the critical signaling pathways and experimental workflows.
Core Concept: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. This intricate process involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the proteasome. PROTACs exploit this endogenous system by acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.
"this compound" serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The other end of the PROTAC, which is synthetically attached to the amine group of the C6 linker, possesses a ligand that binds to the POI. This simultaneous binding event brings the POI into close proximity with the E3 ligase, leading to the polyubiquitination of the POI. This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.
Figure 1: Mechanism of Action of a PROTAC utilizing Thalidomide-NH-C6-NH2.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and subsequently induce the degradation of the target. While specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in the public domain, we can infer its potential performance based on data for thalidomide and PROTACs with similar linkers.
| Parameter | Analyte | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Thalidomide to CRBN | ~250 nM | Competitive Titration | [2][3] |
| Degradation (DC50) | Representative CRBN-based PROTACs | Sub-micromolar to nanomolar range | Western Blot / Quantitative Proteomics | [4][5] |
| Maximal Degradation (Dmax) | Representative CRBN-based PROTACs | Often >90% | Western Blot / Quantitative Proteomics | [4][5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) are dependent on the specific target protein, the warhead (target-binding ligand), cell line, and experimental conditions. The data presented for representative PROTACs are for illustrative purposes.
Experimental Protocols
Synthesis of this compound
Figure 2: Generalized synthetic workflow for this compound.
CRBN Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure to determine the binding affinity of a thalidomide-based ligand to CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound
Procedure:
-
Immobilization of CRBN-DDB1:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN-DDB1 complex (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized CRBN-DDB1 surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex (POI-PROTAC-CRBN).
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC synthesized with this compound
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, 96-well plate.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the transfected cells.
-
-
Assay Measurement:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
-
Figure 3: Experimental workflow for the NanoBRET™ ternary complex formation assay.
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of the POI.
Materials:
-
Cell line expressing the POI
-
PROTAC synthesized with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membrane
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
"this compound" represents a valuable and versatile chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its straightforward design, incorporating the well-characterized thalidomide warhead with a flexible C6 alkyl amine linker, provides a solid foundation for the construction of potent and selective protein degraders. While specific quantitative data for PROTACs utilizing this exact linker is still emerging, the established principles of PROTAC design and the wealth of data on similar thalidomide-based degraders strongly support its utility. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and validate the activity of novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the systematic application of these methodologies will be crucial for unlocking the full potential of this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
In-Depth Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties, synthesis, and application of Thalidomide-NH-C6-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amino linker.[1][2][3][4] This bifunctional molecule is a key component in the construction of PROTACs, which are designed to selectively target and degrade specific proteins of interest within the cell.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2375194-37-7 | [1][5] |
| Molecular Formula | C₁₉H₂₅ClN₄O₄ | [6][7] |
| Molecular Weight | 408.88 g/mol | [6][7][8] |
| Appearance | Solid | [5] |
| Purity | Typically >98% (by HPLC) | [9] |
| Solubility | DMSO: 125 mg/mL (305.71 mM) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [6] |
Chemical Structure
The chemical structure of this compound consists of the core thalidomide structure linked via an amino group to a six-carbon alkyl chain, terminating in a primary amine. The hydrochloride salt form enhances its solubility and stability.
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][10] this compound provides the E3 ligase recruiting element and a linker attachment point for the synthesis of PROTACs.
Mechanism of Action
The thalidomide component of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][11] This recruitment brings the entire PROTAC-POI complex into proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6][12]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and analysis of this compound and its integration into PROTACs. These are generalized methods and may require optimization for specific applications.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution (SNA) reaction of a protected aminohexylamine with a fluorinated thalidomide derivative, followed by deprotection.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,6-diaminohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) and N-Boc-1,6-diaminohexane (1.2 eq) in DMSO, add DIPEA (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Dissolve the purified intermediate in dichloromethane and add a solution of HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A major peak corresponding to the product with purity typically exceeding 98%.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
LC Conditions: As described for HPLC.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Expected m/z: [M+H]⁺ corresponding to the molecular weight of the free base (373.20 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectra: ¹H NMR and ¹³C NMR.
-
Expected Signals: Characteristic peaks corresponding to the aromatic protons of the phthalimide ring, the glutarimide ring protons, and the aliphatic protons of the C6 linker.
Application in PROTAC Assembly
This compound serves as a ready-to-use building block for the final step in PROTAC synthesis, which typically involves coupling its terminal amine to an activated carboxylic acid on the target protein ligand-linker intermediate.
Experimental Protocol: PROTAC Assembly
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functionalized linker
-
Peptide coupling reagent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the target protein ligand-linker (1.0 eq) in anhydrous DMF.
-
Add the coupling reagents HATU (1.1 eq) and HOBt (1.1 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to obtain the final PROTAC.
Logical Relationship: PROTAC Assembly
Caption: Logical flow of the final PROTAC assembly step.
Conclusion
This compound is a fundamental tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its well-defined structure and reactivity provide a reliable anchor for recruiting the Cereblon E3 ligase, enabling the development of novel therapeutics for a wide range of diseases. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this key molecule in drug discovery and chemical biology.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
The Advent of Chemical Knockdown: A Technical Guide to Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of targeted protein degradation has emerged as a transformative paradigm in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[1] This guide provides an in-depth technical exploration of a cornerstone of PROTAC technology: the discovery and development of PROTACs based on thalidomide and its derivatives. From its dark past to its redemption as a powerful molecular tool, the story of thalidomide is central to the evolution of this exciting therapeutic modality.
The journey of thalidomide began in the 1950s as a sedative, but its tragic teratogenic effects led to its withdrawal from the market.[1] Decades later, it was repurposed for treating leprosy and multiple myeloma.[1] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[1][2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] Thalidomide and its analogs, such as lenalidomide and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[1][3][]
PROTACs are comprised of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][] This guide will delve into the core technical aspects of thalidomide-based PROTACs, from their rational design and synthesis to their comprehensive biological evaluation.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] Understanding this pathway is fundamental to appreciating how these degraders function. The complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[1][7]
The CRL4^CRBN^ complex consists of four main components: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN).[1][] ROC1 contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[1] CRBN is responsible for recognizing and binding to specific substrates destined for degradation.[1] A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[1][6] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[1][6]
Quantitative Data for Selected Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by a combination of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation.[1] The following tables summarize key quantitative data for a selection of thalidomide-based PROTACs targeting various proteins. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[1]
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 | MV4;11 | 8 | >95 | [8] |
| BRD4 | ARV-825 | RS4;11 | 1 | >95 | [8] |
| BCR-ABL | Dasa-Arg-PEG1 | K562 | 0.85 | 98.8 | [1] |
| SHP2 | ZB-S-29 | HeLa | 6.02 | >90 | [1][9] |
| BTK | PTD10 | MOLM-14 | 0.5 | >90 | [1] |
| BRD4 | dBET6 | MM.1S | < 1 | >90 | [1] |
| IDO1 | HY-131911 | HeLa | 2.84 µM | Not Specified | [6] |
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Therapeutic Index (IC50/DC50) | Reference |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 nM | 10 nM | 10 | [10] |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 0.2 nM | 2 nM | 10 | [10] |
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.[1] This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Targeting BRD4 (dBET1 analogue)
This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), adapted from published procedures.[1]
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).[1]
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).[1]
-
Stir the reaction mixture at 80°C for 16 hours.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, purify the crude product by column chromatography to yield the pomalidomide-linker intermediate.[1]
-
Step 2: Synthesis of JQ1-Linker Intermediate
-
Materials: JQ1, appropriate linker with a terminal carboxylic acid, HATU, DIPEA, DMF.[1]
-
Procedure:
-
To a solution of JQ1 (1.0 eq) and the linker (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]
-
Stir the reaction at room temperature overnight.[1]
-
Monitor the reaction by LC-MS.[1]
-
Upon completion, purify the crude product by column chromatography on silica gel to yield the JQ1-linker intermediate.[1]
-
Step 3: Final PROTAC Synthesis
-
Materials: Pomalidomide-piperazine-linker intermediate (from Step 1), JQ1-linker intermediate (from Step 2), HATU, DIPEA, DMF.[1]
-
Procedure:
-
To a solution of the JQ1-linker intermediate (1.0 eq) and the pomalidomide-piperazine-linker intermediate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[1]
-
Stir the reaction at room temperature overnight.[1]
-
Monitor the reaction by LC-MS.[1]
-
Upon completion, purify the reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[1]
-
Protocol 2: Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.[8]
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Complete growth medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax.[11]
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This assay is designed to quantify the formation of the ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[7]
-
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-His)
-
AlphaLISA anti-tag donor beads (e.g., anti-GST)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
-
-
Procedure:
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells of a microplate.[8]
-
Protein Addition: Add a fixed concentration of the tagged target protein and the tagged CRBN-DDB1 complex to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.[8]
-
Bead Addition: Add the acceptor and donor beads to the wells.
-
Final Incubation: Incubate the plate in the dark.
-
Detection: Read the plate on an AlphaLISA-capable microplate reader. The signal generated is proportional to the amount of ternary complex formed.[6]
-
Evolution of Thalidomide-Based CRBN Ligands
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery.[1] It not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new class of therapeutics. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of targeted protein degradation as a viable and potent therapeutic strategy.[1][12] The development of thalidomide analogs like lenalidomide and pomalidomide, which exhibit enhanced binding to CRBN, has further refined the design of PROTACs.[][13] Pomalidomide, in particular, often shows stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[13]
Conclusion
Thalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By co-opting the cellular ubiquitin-proteasome system, these molecules can achieve the catalytic and selective removal of disease-relevant proteins, including those previously considered undruggable. The continued exploration of new CRBN ligands, optimization of linker chemistry, and a deeper understanding of the biology of ternary complex formation will undoubtedly fuel the development of the next generation of protein-degrading therapeutics. This guide has provided a comprehensive overview of the core technical aspects of thalidomide-based PROTACs, from their mechanism of action to their synthesis and biological evaluation, to empower researchers in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"Thalidomide-NH-C6-NH2 hydrochloride" structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a six-carbon aliphatic linker with a terminal amine group. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the degradation of specific proteins of interest. This guide provides a detailed overview of its structure, chemical properties, a plausible synthetic route, and its mechanism of action within the PROTAC framework.
Chemical Structure and Formula
The chemical structure of this compound combines the phthalimide and glutarimide rings of thalidomide with a hexamethylenediamine linker attached at the 4-position of the phthalimide ring. The terminal amine of the linker is protonated to form the hydrochloride salt.
Chemical Formula: C₁₉H₂₅ClN₄O₄[1]
IUPAC Name: 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl[2]
Physicochemical and Characterization Data
| Property | Value/Expected Data | Source |
| Molecular Weight | 424.89 g/mol | Calculated |
| CAS Number | 2375194-37-7 | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity (Typical) | ≥95% (e.g., by HPLC) | N/A |
| ¹H NMR | Spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic, glutarimide, and linker protons. | N/A |
| ¹³C NMR | Spectrum consistent with the proposed structure, showing the expected number of carbon signals. | N/A |
| Mass Spectrometry | [M+H]⁺ at m/z corresponding to the free base (C₁₉H₂₄N₄O₄). | N/A |
| Solubility | Soluble in DMSO. | [3] |
Proposed Synthetic Pathway
A detailed, experimentally validated synthesis protocol for this compound is not publicly available. However, based on established synthetic methodologies for thalidomide analogs and bifunctional linkers, a plausible multi-step synthesis is proposed below.[4][5][6][7][8][9][10] The general strategy involves the synthesis of a 4-substituted thalidomide precursor followed by the introduction of the protected C6 amine linker and subsequent deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 7. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]
- 8. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for Thalidomide-NH-C6-NH2 Hydrochloride: An Application Note for Researchers
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the synthesis of Thalidomide-NH-C6-NH2 hydrochloride, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This protocol outlines a three-step synthesis commencing with the coupling of 4-fluorothalidomide with a mono-Boc-protected C6 diamine linker, followed by deprotection and subsequent hydrochloride salt formation.
Introduction
Thalidomide and its analogs are crucial components in the field of targeted protein degradation, serving as E3 ubiquitin ligase ligands for the Cereblon (CRBN) complex. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound provides a thalidomide moiety attached to a 6-carbon aliphatic linker with a terminal primary amine, ready for conjugation to a ligand for a protein of interest. The hydrochloride salt form often enhances the compound's stability and solubility.
Synthesis Overview
The synthesis of this compound is a three-step process:
-
Step 1: Synthesis of Boc-Thalidomide-NH-C6-NH2. This step involves the nucleophilic aromatic substitution of 4-fluorothalidomide with N-(tert-butoxycarbonyl)-1,6-diaminohexane.
-
Step 2: Synthesis of Thalidomide-NH-C6-NH2. The Boc protecting group is removed from the terminal amine under acidic conditions.
-
Step 3: Formation of this compound. The free amine is converted to its hydrochloride salt.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Fluorothalidomide | Commercial Source | >98% |
| N-(tert-butoxycarbonyl)-1,6-diaminohexane | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Dimethyl sulfoxide (DMSO) | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Methanol (MeOH) | Commercial Source | Anhydrous |
| Oxalyl chloride | Commercial Source | >98% |
| Diethyl ether | Commercial Source | Anhydrous |
| Hydrochloric acid (2M in diethyl ether) | Commercial Source | 2.0 M |
Step 1: Synthesis of Boc-Thalidomide-NH-C6-NH2
This procedure is adapted from methodologies for the synthesis of similar pomalidomide derivatives.[1]
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add N-(tert-butoxycarbonyl)-1,6-diaminohexane (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Boc-Thalidomide-NH-C6-NH2.
| Parameter | Value |
| Starting Material | 4-Fluorothalidomide |
| Reagents | N-Boc-1,6-diaminohexane, DIPEA, DMSO |
| Reaction Time | 12-16 hours |
| Temperature | 90 °C |
| Purification | Flash Column Chromatography |
| Expected Yield | 60-80% (estimated) |
Step 2: Synthesis of Thalidomide-NH-C6-NH2
This protocol is a general procedure for the deprotection of a Boc-protected amine.[2]
-
Dissolve Boc-Thalidomide-NH-C6-NH2 (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The crude product, Thalidomide-NH-C6-NH2, can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | Boc-Thalidomide-NH-C6-NH2 |
| Reagents | Oxalyl chloride, Methanol |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
| Work-up | Concentration under reduced pressure |
| Expected Yield | Quantitative (crude) |
Step 3: Formation of this compound
This is a standard procedure for the formation of a hydrochloride salt from a free amine.
-
Dissolve the crude Thalidomide-NH-C6-NH2 from Step 2 in a minimal amount of anhydrous dichloromethane or methanol.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) to the stirred solution at 0 °C.
-
A precipitate should form upon addition of the HCl solution.
-
Stir the suspension for 30 minutes at 0 °C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
| Parameter | Value |
| Starting Material | Thalidomide-NH-C6-NH2 |
| Reagents | 2.0 M HCl in Diethyl Ether, DCM/MeOH |
| Reaction Time | 30 minutes |
| Temperature | 0 °C |
| Work-up | Filtration and vacuum drying |
| Expected Yield | >95% |
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic scheme for this compound.
PROTAC Formation Logical Workflow
The synthesized this compound is a key building block for the assembly of a PROTAC. The following diagram illustrates the logical workflow for its application.
Caption: Logical workflow for PROTAC assembly and mechanism of action.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for the development of novel PROTACs for targeted protein degradation. It is essential to follow standard laboratory safety procedures and to characterize the products at each step to ensure purity and identity.
References
Application Notes and Protocols for PROTAC Assembly using Thalidomide-NH-C6-NH2 hydrochloride via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Thalidomide-NH-C6-NH2 hydrochloride as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This compound provides a convenient starting point for PROTAC synthesis, incorporating the CRBN-recruiting moiety and a flexible C6 alkyl linker with a terminal amine for further functionalization. This document outlines the conversion of this terminal amine to an azide, followed by a detailed protocol for its conjugation to an alkyne-modified POI ligand via click chemistry. This modular approach allows for the rapid and efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for thalidomide-based PROTACs, including binding affinities to CRBN and degradation performance of PROTACs assembled via click chemistry. It is important to note that the specific performance of a PROTAC is highly dependent on the POI ligand, linker length and composition, and the specific cell line being tested. The data presented here for BRD4-targeting PROTACs with triazole-containing linkers should be considered as a reference point.
Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | Not specified, but binds to CRBN | Co-crystal structure analysis[1] |
| Pomalidomide | Not specified, but binds to CRBN | Co-crystal structure analysis[1] |
| Glutarimide | Binds with an affinity similar to (R)-thalidomide | Competitive Elution Assay[2] |
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs Assembled via Click Chemistry
| PROTAC | Target Protein (POI) | E3 Ligase Ligand | Cell Line | DC50 | Dmax |
| dBET1 (analog) | BRD4 | Thalidomide | MV4;11 | 8.9 nM | >98% |
| Click Chemistry-derived PROTAC | BRD4 | IMiD | NCI-H661 | 0.20 µM | >90% |
| CDK9 Degrader (triazole linker) | CDK9 | Thalidomide | MOLM-13 | Varies with triazole position | Varies with triazole position |
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
The fundamental principle of a thalidomide-based PROTAC is to induce the proximity of the target protein to the CRL4CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Analysis of "Thalidomide-NH-C6-NH2 hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly for their role in targeted protein degradation.[1][2] These molecules function by binding to the E3 ubiquitin ligase substrate adaptor Cereblon (CRBN), thereby inducing the degradation of specific target proteins.[1][2] "Thalidomide-NH-C6-NH2 hydrochloride" is a functionalized thalidomide analog designed for use as a chemical probe in proteomics studies to identify the cellular targets of this class of compounds. This application note provides a detailed protocol for the identification and quantification of protein interactors of "this compound" using affinity purification followed by mass spectrometry-based proteomics.
The workflow leverages the primary amine group on the C6 linker for immobilization onto a solid support, enabling the capture of interacting proteins from cell lysates. Subsequent on-bead or in-gel digestion of captured proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of putative thalidomide-dependent protein interactions. Two common mass spectrometry acquisition strategies, Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), are outlined.
Experimental Design and Workflow
A typical experimental design involves comparing protein enrichment between the "this compound" probe and a negative control (e.g., beads alone or beads coupled with a non-binding molecule). This allows for the differentiation of specific interactors from non-specific background binding.
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for cultured cells and can be scaled as needed.
-
Cell Culture and Harvest: Culture cells to the desired confluency. Harvest cells by scraping or trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[3] Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA assay.
Affinity Purification
This protocol describes the immobilization of "this compound" to NHS-activated magnetic beads and subsequent affinity purification.
-
Probe Immobilization:
-
Resuspend NHS-activated magnetic beads in anhydrous dimethylformamide (DMF).
-
Add "this compound" to the bead slurry and incubate with gentle rotation at room temperature for 1-2 hours.
-
Quench unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0).
-
Wash the beads extensively with a series of buffers (e.g., PBS, high salt buffer, and lysis buffer) to remove unbound probe and quenching reagents.
-
-
Binding of Cellular Proteins:
-
Incubate the protein lysate with the probe-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation. A typical protein-to-bead ratio is 1-5 mg of total protein per 25-50 µL of bead slurry.
-
-
Washing:
-
After incubation, separate the beads from the lysate using a magnetic stand.
-
Wash the beads at least three times with lysis buffer and then three times with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.
-
On-Bead Protein Digestion
This protocol describes the digestion of bead-bound proteins into peptides for mass spectrometry analysis.
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[3]
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.[3]
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M by adding 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.[4]
-
-
Peptide Collection:
-
Separate the beads using a magnetic stand and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.[4]
-
Peptide Cleanup
Desalting and concentrating the peptide mixture is crucial for successful mass spectrometry analysis.[5]
-
Desalting: Use C18 spin tips or columns to desalt the peptide samples.[5]
-
Equilibrate the C18 material with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).
-
Wash the C18 material with an aqueous solvent (e.g., 0.1% formic acid).
-
Load the acidified peptide sample onto the C18 material.
-
Wash the loaded C18 material with the aqueous solvent to remove salts and other hydrophilic contaminants.
-
-
Elution: Elute the bound peptides with a high organic solvent.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Mass Spectrometry Analysis
The dried peptide samples are reconstituted in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Peptides are separated using a nano-flow HPLC system with a C18 reversed-phase column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity.
Mass Spectrometry (MS)
High-resolution mass spectrometers, such as Orbitrap-based instruments, are commonly used for proteomic analysis.[3]
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) to detect the m/z of eluting peptides. The most intense precursor ions are then selected for fragmentation (MS2).[6][7]
-
Advantages: Generates high-quality fragmentation spectra for confident peptide identification.
-
Disadvantages: Can be biased towards high-abundance peptides, leading to missing values for lower-abundance proteins.[6]
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer systematically fragments all precursor ions within predefined m/z windows.[8][9]
-
Advantages: Provides a more comprehensive and reproducible quantification of the proteome, with fewer missing values compared to DDA.[8][10]
-
Disadvantages: Data analysis is more complex and often requires a spectral library.[10]
Data Analysis
The raw mass spectrometry data is processed using specialized software to identify and quantify proteins.
-
Database Search: The MS2 spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Quantification: The relative abundance of each protein is determined by comparing the signal intensities of its corresponding peptides across different samples (probe vs. control).
-
Statistical Analysis: Statistical tests are performed to identify proteins that are significantly enriched in the "this compound" pulldown compared to the control.
Quantitative Data Summary
The following table provides a template for summarizing quantitative proteomics data. The values are hypothetical and for illustrative purposes only.
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | # Unique Peptides |
| P19838 | CRBN | 25.4 | < 0.001 | 15 |
| Q13619 | IKZF1 | 12.8 | < 0.005 | 9 |
| Q13427 | IKZF3 | 10.2 | < 0.005 | 7 |
| P62258 | DDB1 | 8.5 | < 0.01 | 12 |
| Q9Y4V8 | SALL4 | 5.1 | < 0.05 | 4 |
| P08670 | VIM | 1.2 | 0.85 | 18 |
| P60709 | ACTB | 1.0 | 0.95 | 22 |
Note: Significant interactors are expected to have a high fold change and a low p-value. Known thalidomide targets like CRBN and its neosubstrates (e.g., IKZF1, IKZF3, SALL4) are included as examples of expected results.[1][2][11]
Signaling Pathway Visualization
Thalidomide and its analogs modulate the activity of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The binding of the drug to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates".
Conclusion
This application note provides a comprehensive framework for utilizing "this compound" in mass spectrometry-based proteomics experiments to identify its protein interactors. The detailed protocols for affinity purification, sample preparation, and mass spectrometry analysis, along with guidelines for data interpretation, will aid researchers in the successful application of this chemical probe for target discovery and validation in the context of thalidomide-based therapeutics. The choice between DDA and DIA will depend on the specific experimental goals, with DDA being suitable for initial discovery and DIA offering more robust quantification for comparative studies.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data-independent acquisition (DIA): An emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Cell Permeability of Thalidomide-NH-C6-NH2 hydrochloride using the Caco-2 Cell Monolayer Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the cell permeability of Thalidomide-NH-C6-NH2 hydrochloride, a ligand-linker conjugate used in Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] Assessing membrane permeability is crucial for predicting the oral bioavailability and intracellular access of such molecules. The Caco-2 cell permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption.[3][4][5] This protocol details the culture of Caco-2 cells, the execution of a bidirectional permeability assay, sample analysis, and data interpretation to determine the apparent permeability coefficient (Papp) and efflux ratio (ER).
Introduction
This compound is a key chemical moiety used in the development of PROTACs. It functions as a linker-equipped E3 ligase ligand, specifically binding to Cereblon (CRBN).[1][6] For a PROTAC to be effective, it must cross the cell membrane to engage its intracellular targets. Therefore, determining the cell permeability of its components is a critical step in early-stage drug discovery.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[3][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer, forming tight junctions and expressing various transporters and enzymes found in intestinal enterocytes.[3][7] This model allows for the assessment of a compound's transport rate in both the absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) directions. The resulting data are used to calculate the apparent permeability coefficient (Papp) and to identify if the compound is a substrate for active efflux transporters.[8][9]
Materials and Reagents
| Item | Supplier | Notes |
| Caco-2 Cell Line | ATCC (HTB-37) | |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | High glucose |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |
| Non-Essential Amino Acids (NEAA) | Gibco | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | |
| Trypsin-EDTA (0.25%) | Gibco | |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | pH 7.4 |
| Transwell® Permeable Supports | Corning | 24-well, 0.4 µm pore size |
| This compound | MedChemExpress | Test Compound |
| Propranolol | Sigma-Aldrich | High Permeability Control |
| Atenolol or Lucifer Yellow | Sigma-Aldrich | Low Permeability Control |
| Verapamil (optional) | Sigma-Aldrich | P-gp Inhibitor |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | |
| Formic Acid (LC-MS Grade) | Fisher Scientific | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | |
| EVOM2™ Voltohmmeter | World Precision Instruments | For TEER measurements |
Experimental Protocol
This protocol is divided into three main stages: cell culture, permeability experiment, and sample analysis.
Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks using DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwells:
-
Pre-wet Transwell inserts with culture medium.
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Add fresh culture medium to both the apical (0.4 mL) and basolateral (1.2 mL) chambers.
-
-
Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated, polarized monolayer.[3][7] Change the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values >300 Ω·cm².[10] A Lucifer Yellow rejection assay can also be performed to confirm monolayer integrity.[11]
Bidirectional Permeability Assay
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare transport buffer (HBSS, pH 7.4).
-
Prepare dosing solutions by diluting the stock solution in transport buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.
-
Prepare dosing solutions for control compounds (e.g., 10 µM Propranolol and 10 µM Atenolol) in the same manner.
-
-
Equilibration:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add transport buffer to both apical (0.4 mL) and basolateral (1.2 mL) chambers and equilibrate for 30 minutes at 37°C.[4]
-
-
Transport Experiment (perform in triplicate):
-
Apical to Basolateral (A→B) Transport:
-
Remove the equilibration buffer from both chambers.
-
Add 0.4 mL of the dosing solution to the apical (donor) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Remove the equilibration buffer from both chambers.
-
Add 1.2 mL of the dosing solution to the basolateral (donor) chamber.
-
Add 0.4 mL of fresh transport buffer to the apical (receiver) chamber.
-
-
-
Incubation and Sampling:
Sample Analysis (LC-MS/MS)
-
Sample Preparation: Quench the collected samples by adding an equal volume of acetonitrile containing an appropriate internal standard. Centrifuge to precipitate proteins and transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the test compound in the donor and receiver samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
Data Presentation and Analysis
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation[8][13]:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of permeation of the compound across the monolayer (µmol/s or pmol/s).
-
A: The surface area of the Transwell membrane (e.g., 1.12 cm² for a 24-well plate).
-
C₀: The initial concentration of the compound in the donor chamber (µmol/mL or pmol/mL).
This can be simplified for a single time point measurement:
Papp = (Vᵣ * Cᵣ) / (A * t * C₀)
Where:
-
Vᵣ: Volume of the receiver chamber (mL).
-
Cᵣ: Concentration of the compound in the receiver chamber at the end of the incubation.
-
t: Total incubation time (s).
Calculation of Efflux Ratio (ER)
The efflux ratio is calculated to determine if the compound is a substrate of active efflux transporters.[5][8]
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests that the compound is actively transported by efflux pumps.
Data Summary Tables
Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) Results
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
|---|---|---|---|---|
| Thalidomide-NH-C6-NH2 HCl | A → B | [Calculated Value] | \multirow{2}{}{[Calculated Value]} | \multirow{2}{}{[Interpreted Class]} |
| B → A | [Calculated Value] | |||
| Propranolol (High Perm.) | A → B | > 10.0 | \multirow{2}{}{~1.0} | High |
| B → A | > 10.0 | |||
| Atenolol (Low Perm.) | A → B | < 1.0 | \multirow{2}{}{~1.0} | Low |
| | B → A | < 1.0 | | |
Table 2: Permeability Classification Criteria
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Expected Human Absorption |
|---|---|---|
| < 1.0 | Low | Poor (< 50%) |
| 1.0 - 10.0 | Medium | Moderate (50-89%) |
| > 10.0 | High | High (> 90%) |
Visualization of Experimental Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 13. researchgate.net [researchgate.net]
In Vivo Administration of Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of PROTACs (Proteolysis Targeting Chimeras) that utilize a "Thalidomide-NH-C6-NH2 hydrochloride" moiety for recruitment of the E3 ligase Cereblon (CRBN). Given that specific in vivo administration data for PROTACs incorporating this exact linker is not publicly available, this guide furnishes detailed formulation protocols for the linker-E3 ligase ligand conjugate itself and presents a summary of in vivo administration protocols for structurally related and well-characterized thalidomide-based PROTACs. These notes are intended to serve as a comprehensive resource for researchers designing and executing in vivo studies with novel CRBN-recruiting PROTACs.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for destruction.[1][2]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are a cornerstone of PROTAC design, serving as effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The "this compound" is a functionalized building block consisting of the thalidomide core connected to a 6-carbon (C6) alkyl linker with a terminal amine group, which allows for conjugation to a ligand targeting a specific protein.[4][5] The recruitment of CRBN by the thalidomide moiety is the critical first step in the degradation cascade.[6][7]
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs mediate protein degradation through the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, induced by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Formulation Protocols for In Vivo Administration
The poor aqueous solubility of many PROTACs presents a significant challenge for in vivo delivery.[8] Proper formulation is critical to ensure adequate bioavailability and exposure in animal models. Below are established formulation protocols for "Thalidomide-NH-C6-NH2 TFA," a trifluoroacetic acid salt of the linker, which can be adapted for the hydrochloride salt. These protocols are intended for preclinical research in animal models.
Table 1: In Vivo Formulation Protocols for Thalidomide-NH-C6-NH2 Conjugate
| Formulation ID | Components & Ratios (v/v) | Final Concentration | Administration Route(s) | Notes |
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | A clear solution is expected. Co-solvents should be added sequentially with thorough mixing at each step.[4] |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ~2.5 mg/mL | Intraperitoneal (IP), Oral (PO) | Results in a suspension. Ultrasonication may be required to ensure homogeneity.[4] |
| Formulation 3 | 10% DMSO + 90% Corn Oil | Variable | Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) | A common vehicle for lipophilic compounds. Mix thoroughly to form a uniform suspension.[4] |
Note: These protocols are provided as a reference. The optimal formulation may vary depending on the specific physicochemical properties of the final PROTAC molecule. It is recommended to perform formulation screening to identify the most suitable vehicle.
Detailed Methodology for Formulation 1:
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the DMSO stock solution and mix until the solution is clear.
-
Add Tween-80 to the mixture and mix thoroughly until homogeneous.
-
Finally, add sterile saline to reach the final volume and mix until the solution is completely clear.
-
The final solution should be administered shortly after preparation.
In Vivo Administration Protocols for Thalidomide-Based PROTACs
While specific protocols for a "this compound"-containing PROTAC are not available, the following table summarizes the administration protocols for well-documented thalidomide-based PROTACs. This data can guide dose selection and scheduling for novel degraders.
Table 2: Summary of In Vivo Administration Protocols for Reference Thalidomide-Based PROTACs
| PROTAC | Target(s) | Animal Model | Administration Route | Dosage & Schedule | Reference |
| ARV-771 | BET Proteins | Male athymic nude mice (22Rv1 xenograft) | Subcutaneous (s.c.) | 10 - 30 mg/kg, daily | [6] |
| ARV-825 | BET Proteins | SCID-beige mice (KMS11-Luc xenograft) | Intraperitoneal (i.p.) | 50 - 100 mg/kg, 5 days/week | [6] |
| dBET1 | BET Proteins | Nude mice (MV4;11 xenograft) | Intraperitoneal (i.p.) | 50 mg/kg, daily | [6] |
Experimental Workflow for In Vivo PROTAC Studies
A typical in vivo study to evaluate a novel PROTAC involves several key stages, from initial preparation to final tissue analysis.
Caption: General experimental workflow for in vivo evaluation of a PROTAC.
Key Experimental Protocols:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies with human cancer cell lines.[6] The choice of model depends on the specific disease being studied.
-
Tumor Implantation: Tumor cells are typically suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[6]
-
Treatment Initiation: Treatment usually begins once tumors reach a palpable and measurable size (e.g., 150-200 mm³).[6]
-
Pharmacodynamic (PD) Analysis: To confirm target engagement and degradation in vivo, tumors and/or relevant tissues are collected at the end of the study. Protein levels of the POI are assessed by methods such as Western Blot or immunohistochemistry.
-
Efficacy Assessment: Anti-tumor efficacy is evaluated by regularly measuring tumor volume throughout the study and comparing tumor growth in treated versus vehicle control groups.[6]
Conclusion
The successful in vivo application of PROTACs utilizing the "this compound" linker is critically dependent on appropriate formulation and a well-designed administration protocol. While direct in vivo data for this specific conjugate is emerging, the provided formulation guidelines and reference protocols for other thalidomide-based degraders offer a solid foundation for researchers. Careful consideration of the PROTAC's physicochemical properties, coupled with systematic evaluation in relevant animal models, will be essential to unlocking the therapeutic potential of these novel agents.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 4. Thalidomide-O-C6-Amine HCl, 2245697-88-3 | BroadPharm [broadpharm.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of DC50 and Dmax for a "Thalidomide-NH-C6-NH2 hydrochloride" PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent mechanism of action.[2] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]
"Thalidomide-NH-C6-NH2 hydrochloride" is a key building block for constructing PROTACs.[4][5] It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN).[3][6][7] The C6-NH2 linker provides a reactive handle for conjugating a ligand that targets a specific POI. This document provides detailed protocols for determining the potency and efficacy of a PROTAC synthesized using "this compound" by measuring its half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Signaling Pathway of a Thalidomide-Based PROTAC
The mechanism of action for a PROTAC utilizing "this compound" involves hijacking the CRL4^CRBN E3 ligase to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the POI and CRBN, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[8][9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.[10]
Caption: The catalytic cycle of a CRBN-based PROTAC.
Experimental Protocols
Cell-Based Protein Degradation Assay using Western Blot
Western blotting is a widely used and robust method for quantifying the degradation of a target protein induced by a PROTAC.[2] This protocol outlines the necessary steps to generate a dose-response curve and determine the DC50 and Dmax values.
Materials:
-
Appropriate cell line expressing the POI
-
Complete cell culture medium
-
"this compound"-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.[11]
-
Include a vehicle-only control.
-
Remove the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours).[2]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[2][11]
-
Scrape the cells and collect the lysate into pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to new tubes.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Higher-Throughput Alternative: In-Cell Western™ Assay
For more rapid screening of multiple PROTACs or conditions, an In-Cell Western™ (ICW) assay can be employed.[12] This plate-based immunofluorescence method offers higher throughput compared to traditional Western blotting.
Materials:
-
96-well or 384-well clear-bottom plates
-
Reagents from the Western blot protocol (cells, medium, PROTAC, vehicle)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer)
-
Primary antibodies (for POI and a normalization protein like GAPDH)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Plate-based imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the PROTAC in 96-well or 384-well plates as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with both the POI primary antibody and the normalization primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the plates multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the corresponding fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the plates multiple times with PBS containing 0.1% Tween-20.
-
-
Imaging and Analysis:
-
Scan the plates using a plate-based imager.
-
Quantify the fluorescence intensity for both the POI and the normalization protein.
-
Normalize the POI signal to the normalization protein signal.
-
Calculate the percentage of remaining protein and determine DC50 and Dmax as described for the Western blot.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table to allow for easy comparison and interpretation.
Table 1: Degradation Potency and Efficacy of a "this compound"-based PROTAC
| Parameter | Value | 95% Confidence Interval | Method | Cell Line | Treatment Time (h) |
| DC50 | e.g., 50 nM | e.g., 40-62 nM | Western Blot | e.g., HeLa | 24 |
| Dmax | e.g., 95% | e.g., 92-98% | Western Blot | e.g., HeLa | 24 |
| DC50 | e.g., 55 nM | e.g., 45-68 nM | In-Cell Western | e.g., HeLa | 24 |
| Dmax | e.g., 93% | e.g., 90-96% | In-Cell Western | e.g., HeLa | 24 |
Note: The values presented in this table are for illustrative purposes only and will need to be determined experimentally.
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to determine the DC50 and Dmax values of a PROTAC constructed using "this compound". Accurate and reproducible measurement of these parameters is crucial for evaluating the potency and efficacy of new PROTAC molecules, thereby facilitating the drug discovery and development process. For robust validation, it is also recommended to include an inactive control, for instance, by modifying the thalidomide moiety to abrogate CRBN binding, to ensure the observed degradation is dependent on the formation of the ternary complex.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellgs.com [cellgs.com]
- 11. benchchem.com [benchchem.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of PROTAC Kinetics Utilizing a Thalidomide-Based E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] Unlike traditional inhibitors that function through stoichiometric binding, PROTACs act catalytically, enabling the degradation of multiple protein copies by a single PROTAC molecule.[1][4]
"Thalidomide-NH-C6-NH2 hydrochloride" is a key building block for constructing PROTACs. It comprises the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amine linker for conjugation to a ligand that targets a specific protein for degradation.[2][5][6] Understanding the degradation kinetics of PROTACs is crucial for their development and optimization. Live-cell imaging offers a powerful approach to quantitatively assess the dynamics of PROTAC-mediated protein degradation in real-time.[7][8]
These application notes provide detailed protocols for live-cell imaging assays to characterize the kinetics of PROTACs that utilize a thalidomide-based CRBN ligand.
Signaling Pathway and Mechanism of Action
The PROTAC employing the "Thalidomide-NH-C6-NH2" moiety initiates a cascade of intracellular events culminating in the degradation of the target protein. This process begins with the PROTAC molecule traversing the cell membrane. Inside the cell, it engages both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule, thus acting catalytically.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Kinetic Analysis
A typical workflow for analyzing PROTAC kinetics using live-cell imaging involves several key stages. The process starts with the generation of a stable cell line expressing the POI tagged with a fluorescent protein (e.g., GFP). These cells are then seeded in imaging-compatible plates. Following cell adherence, the PROTAC is added at various concentrations. Time-lapse microscopy is then performed to capture the fluorescence signal over time. Finally, the acquired images are analyzed to quantify the fluorescence intensity, which is correlated with the amount of the POI. This data is then used to determine key kinetic parameters.
Caption: Workflow for kinetic analysis of PROTACs.
Quantitative Data Summary
The kinetic parameters derived from live-cell imaging experiments are crucial for comparing the efficacy of different PROTACs. The following table summarizes key quantitative data that should be determined.
| Parameter | Description | Typical Units | Example Value |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | nM or µM | 50 nM |
| Dmax | The maximum percentage of protein degradation achieved at a given PROTAC concentration. | % | 95% |
| t1/2 | The time required to degrade 50% of the target protein at a specific PROTAC concentration. | hours | 2 hours |
| Initial Rate | The initial velocity of protein degradation. | % degradation/hour | 25%/hour |
Experimental Protocols
Protocol 1: Live-Cell Imaging of POI-GFP Degradation
This protocol describes the use of a cell line stably expressing a green fluorescent protein (GFP)-tagged POI to monitor PROTAC-induced degradation.
Materials:
-
Cell line stably expressing POI-GFP
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom imaging plates
-
"this compound"-based PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the POI-GFP expressing cells.
-
Seed the cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
PROTAC Preparation and Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in pre-warmed complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with the medium containing the PROTAC dilutions.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate in the live-cell imaging system.
-
Set the imaging parameters to acquire both GFP fluorescence and phase-contrast/brightfield images at desired intervals (e.g., every 15-30 minutes) for a duration of 4 to 24 hours.[1]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and measure the mean fluorescence intensity of GFP in each cell at every time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition).[1]
-
-
Data Analysis:
-
Plot the normalized mean fluorescence intensity versus time for each PROTAC concentration to generate degradation curves.
-
From these curves, calculate the DC50, Dmax, and degradation rate.
-
Protocol 2: HiBiT Lytic Assay for Endpoint Kinetic Analysis
This protocol provides an alternative method using a lytic endpoint assay to determine degradation kinetics by measuring the levels of a HiBiT-tagged POI.[1]
Materials:
-
Cell line with the POI endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
"this compound"-based PROTAC stock solution (in DMSO)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Seed the HiBiT-POI cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the PROTAC solutions to the cells and incubate for the desired lengths of time (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
-
Cell Lysis and Luminescence Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 10 minutes.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point.[1]
-
Plot the percent remaining protein versus time for each concentration to determine kinetic parameters.
-
Plot the percent remaining protein versus PROTAC concentration at a fixed time point to determine the DC50 value.[1]
-
Conclusion
Live-cell imaging assays are indispensable tools for the kinetic characterization of PROTACs.[1][7] By providing real-time, quantitative data on protein degradation, these methods facilitate the optimization of PROTAC design and the selection of lead candidates. The protocols outlined in these application notes offer robust frameworks for assessing the efficacy and kinetics of PROTACs that utilize the "this compound" E3 ligase ligand-linker conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Capturing degrader efficacy through live-cell kinetics | Drug Discovery News [drugdiscoverynews.com]
Application Notes and Protocols for Thalidomide-NH-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the handling, storage, and solubility determination of Thalidomide-NH-C6-NH2 hydrochloride. This bifunctional molecule, which incorporates a thalidomide moiety for E3 ligase cereblon (CRBN) binding and a linker with a terminal amine, is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to proper storage and handling procedures is crucial to maintain the compound's integrity and ensure reproducible experimental outcomes.
Compound Information
| Property | Value |
| IUPAC Name | 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | C₁₉H₂₅ClN₄O₄ |
| Molecular Weight | 408.88 g/mol |
| CAS Number | 2375194-37-7 |
| Appearance | Light yellow to yellow solid |
Solubility
The solubility of this compound is a critical parameter for its use in various in vitro and in vivo applications. The hydrochloride salt form generally offers improved aqueous solubility and stability compared to the free base.[1]
Table 1: Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 125 mg/mL (305.71 mM) | Experimental | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[2][3] |
| Water | < 0.1 mg/mL | Experimental | Considered insoluble.[3] |
| Ethanol | Insoluble | Inferred | Thalidomide, the parent compound, is insoluble in ethanol.[4] |
| PBS (pH 7.4) | Very sparingly soluble | Inferred | Thalidomide has a reported solubility of approximately 0.11 mg/mL in a 1:8 DMSO:PBS solution.[5] Direct solubility in PBS is expected to be very low. |
Storage Conditions
Proper storage is essential to prevent degradation of this compound. As an amine hydrochloride salt, it should be protected from moisture.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[3][6] |
| 4°C | Up to 2 years | For shorter-term storage, in a tightly sealed container, protected from light and moisture.[3] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a tightly sealed container, protected from light.[2][7] |
| -20°C | Up to 1 month | For more frequent use, aliquot and store in a tightly sealed container, protected from light.[2][7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.09 mg of the compound (Molecular Weight = 408.88 g/mol ).
-
Add the appropriate volume of DMSO to the solid.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage at -80°C or -20°C.
-
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a solvent of interest.
-
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, ethanol, cell culture medium)
-
Sealed glass vials
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial on a shaker and agitate at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical method. A standard curve of the compound in the same solvent should be prepared for accurate quantification.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Signaling Pathway and Mechanism of Action
This compound is a ligand for the E3 ubiquitin ligase cereblon (CRBN). In the context of a PROTAC, this molecule serves to recruit CRBN to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: PROTAC Mechanism of Action with Thalidomide-NH-C6-NH2 moiety.
The diagram above illustrates the formation of a ternary complex between the target protein (POI), a PROTAC containing the Thalidomide-NH-C6-NH2 moiety, and the E3 ligase cereblon (CRBN). This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Logical Workflow for Handling and Use
The following workflow provides a logical sequence for the handling and experimental use of this compound.
Caption: Logical workflow for compound handling and experimental use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 4. (−)-Thalidomide >98%, solid | 841-67-8 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation with Thalidomide-NH-C6-NH2 Hydrochloride PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with PROTACs utilizing "Thalidomide-NH-C6-NH2 hydrochloride" as the Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
"this compound" is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 amine linker. In a PROTAC (Proteolysis Targeting Chimera), this molecule serves as the component that recruits the CRBN E3 ligase. The other end of the PROTAC contains a ligand that binds to the protein of interest (POI). By bringing the POI and CRBN in close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][]
Q2: What is the general mechanism of action for a PROTAC using a thalidomide-based E3 ligase ligand?
A thalidomide-based PROTAC works by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC, a bifunctional molecule, forms a ternary complex by simultaneously binding to the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[4][6] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Q3: What are some common initial reasons for observing low or no degradation with my thalidomide-based PROTAC?
Several factors can contribute to poor degradation efficiency. Common initial culprits include suboptimal PROTAC concentration (leading to the "hook effect"), poor cell permeability of the PROTAC molecule, issues with the formation of a stable ternary complex, or problems with the ubiquitination and proteasomal degradation steps.[7][8] Additionally, the inherent stability of the target protein can influence the observable degradation.[9]
Troubleshooting Guide for Low Degradation
Here are detailed troubleshooting steps to address low degradation efficiency with your "this compound"-based PROTAC.
Issue 1: Suboptimal PROTAC Concentration
Question: I'm not seeing any degradation, or the degradation is very weak. Could the concentration of my PROTAC be the issue?
Answer: Yes, the concentration of a PROTAC is critical and often exhibits a "hook effect," where degradation efficiency decreases at high concentrations.[8] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8]
Troubleshooting Steps & Experimental Protocols:
-
Perform a Wide Dose-Response Curve: To identify the optimal concentration, it is essential to test a broad range of PROTAC concentrations.
-
Protocol: Western Blotting for Dose-Response Analysis
-
Cell Seeding: Plate your cells of interest at a consistent density and allow them to adhere overnight.
-
Treatment: Treat the cells with a wide range of your PROTAC concentrations (e.g., from low nanomolar to high micromolar) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for your target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and observe any potential hook effect.
-
-
| Parameter | Recommended Range | Purpose |
| Concentration Range | 1 nM - 50 µM | To identify the optimal degradation concentration and observe the hook effect. |
| Treatment Duration | 4 - 48 hours | To assess the kinetics of degradation. |
| Cell Confluency | 50-70% | To ensure cells are in a healthy, proliferative state. |
Issue 2: Poor Cellular Permeability
Question: I've optimized the concentration, but I'm still not seeing degradation. Could my PROTAC be failing to enter the cells?
Answer: Yes, poor cell permeability is a common issue for PROTACs, which are often large molecules that do not follow traditional drug-like properties (e.g., Lipinski's Rule of Five).[8][10]
Troubleshooting Steps & Experimental Protocols:
-
Assess Cellular Uptake: Directly measure the intracellular concentration of your PROTAC.
-
Protocol: LC-MS/MS for Intracellular PROTAC Quantification
-
Treatment: Treat cells with the PROTAC at the determined optimal concentration for various time points.
-
Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound PROTAC. Lyse the cells and extract small molecules using an appropriate solvent (e.g., methanol or acetonitrile).
-
LC-MS/MS Analysis: Analyze the cell lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of your PROTAC.
-
Data Analysis: Compare the intracellular concentrations to the applied extracellular concentration to determine the extent of cell penetration.
-
-
| Assay | Purpose | Expected Outcome |
| LC-MS/MS Quantification | To directly measure the amount of PROTAC inside the cells. | Detectable and dose-dependent intracellular concentration of the PROTAC. |
| Cellular Thermal Shift Assay (CETSA) | To indirectly assess target engagement within the cell. | A shift in the melting temperature of the target protein upon PROTAC binding. |
Issue 3: Inefficient Ternary Complex Formation
Question: My PROTAC is cell-permeable, but degradation is still low. Is it possible the ternary complex is not forming correctly?
Answer: Correct, the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN) is essential for degradation.[4] The linker length and composition, as well as the specific binding interfaces, play a crucial role in the stability of this complex.[11]
Troubleshooting Steps & Experimental Protocols:
-
Verify Ternary Complex Formation in Cells: Use co-immunoprecipitation to determine if the target protein and CRBN are interacting in the presence of your PROTAC.
-
Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with your PROTAC at the optimal concentration. Include a vehicle control and a negative control PROTAC (if available).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against your target protein or an antibody against CRBN, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins and analyze the eluates by Western blotting. If you immunoprecipitated the target protein, blot for CRBN. If you immunoprecipitated CRBN, blot for the target protein.
-
Analysis: An increase in the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
-
Visualizing the PROTAC Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key concepts in PROTAC-mediated degradation and a logical workflow for troubleshooting.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A stepwise workflow for troubleshooting low PROTAC efficacy.
Issue 4: Failed Ubiquitination
Question: I've confirmed ternary complex formation, but my target protein is not being degraded. Could ubiquitination be the problem?
Answer: Yes, even if the ternary complex forms, ubiquitination can fail if the lysine residues on the surface of the target protein are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[7]
Troubleshooting Steps & Experimental Protocols:
-
Detect Target Protein Ubiquitination: Directly assess whether your target protein is being ubiquitinated in response to PROTAC treatment.
-
Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[7]
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin chain on your target protein.
-
Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated sample indicates polyubiquitination of the target protein.
-
-
Issue 5: Impaired Proteasomal Degradation
Question: My target protein is being ubiquitinated, but the total protein level is not decreasing. What could be the final roadblock?
Answer: If ubiquitination is confirmed, the last step is degradation by the proteasome. While less common, it's possible that the proteasome machinery itself is impaired in your experimental system.
Troubleshooting Steps & Experimental Protocols:
-
Assess Proteasome Activity: Use a commercially available kit to measure the activity of the proteasome in your cells.
-
Protocol: Proteasome Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from both treated and untreated cells according to the manufacturer's instructions.
-
Assay Performance: Use a fluorogenic substrate that becomes fluorescent upon cleavage by the proteasome.
-
Data Analysis: Measure the fluorescence over time to determine the rate of substrate cleavage, which is proportional to proteasome activity. Compare the activity in your experimental cells to that of control cells.
-
-
Summary of Key Troubleshooting Experiments
| Experimental Assay | Question Addressed | Expected Result for Successful Degradation |
| Western Blot Dose-Response | What is the optimal PROTAC concentration? | A bell-shaped curve or saturation at higher concentrations, with a clear DC50 value. |
| LC-MS/MS for Intracellular Concentration | Is the PROTAC entering the cells? | Measurable intracellular levels of the PROTAC. |
| Co-Immunoprecipitation (Co-IP) | Is the ternary complex forming? | Increased association of the target protein with CRBN in the presence of the PROTAC. |
| In-Cell Ubiquitination Assay | Is the target protein being ubiquitinated? | A high-molecular-weight smear or ladder corresponding to polyubiquitinated target protein. |
| Proteasome Activity Assay | Is the proteasome functional? | Proteasome activity in treated cells is comparable to that in control cells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming the Hook Effect in "Thalidomide-NH-C6-NH2 hydrochloride" Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide-NH-C6-NH2 hydrochloride". This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges, with a focus on immunoassay development and the dose-response phenomenon often referred to as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a synthetic E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based ligand that binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. This molecule is often used in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. The thalidomide moiety serves to recruit the CRBN E3 ligase, which then ubiquitinates a target protein (recruited by the other end of the PROTAC), marking it for degradation by the proteasome.
Q2: What is the "hook effect" and am I likely to encounter it in my experiments with this compound?
A2: The hook effect, also known as the prozone effect, is a phenomenon typically observed in one-step sandwich immunoassays where an excessively high concentration of the analyte can lead to a paradoxical decrease in the measured signal, resulting in falsely low readings.[1][2] This occurs when both the capture and detection antibodies become saturated with the analyte, preventing the formation of the "sandwich" complex.[1]
For a small molecule like "this compound," a competitive ELISA is the more appropriate immunoassay format, as small molecules cannot be bound by two antibodies simultaneously. In a competitive ELISA, the hook effect as seen in sandwich assays is not a typical concern. However, you may observe a plateau or a "hook-like" curve at very high concentrations due to other factors. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your assay.
Q3: How do I develop an antibody for "this compound"?
A3: Small molecules like "this compound" are haptens, meaning they are not immunogenic on their own.[3] To generate antibodies, the hapten must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] The resulting hapten-carrier conjugate can then be used to immunize an animal to produce polyclonal or monoclonal antibodies specific to the hapten.[4][6]
Troubleshooting Guide: Competitive ELISA for "this compound"
This guide will help you troubleshoot common issues you might encounter when developing and running a competitive ELISA for the quantification of "this compound".
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient blocking. | 1. Increase blocking incubation time or try a different blocking buffer (e.g., 1-5% BSA in PBS). |
| 2. Antibody concentration is too high. | 2. Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. | |
| 3. Inadequate washing. | 3. Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| Low or No Signal | 1. Antibody concentration is too low. | 1. Increase the concentration of the primary antibody. |
| 2. Insufficient coating of the competitor antigen. | 2. Optimize the concentration of the "Thalidomide-NH-C6-NH2"-carrier conjugate used for coating the plate. | |
| 3. Inactive enzyme conjugate. | 3. Use a fresh batch of enzyme-conjugated secondary antibody or substrate. | |
| Poor Standard Curve | 1. Inaccurate serial dilutions. | 1. Carefully prepare fresh serial dilutions of the standard for each assay. |
| 2. Suboptimal antibody or competitor concentration. | 2. Perform a checkerboard titration to determine the optimal concentrations of both the coating antigen and the primary antibody. | |
| 3. Matrix effects from the sample. | 3. Dilute the sample in an appropriate assay buffer to minimize interference. | |
| Unexpected Dose-Response Curve (e.g., no competition at high concentrations) | 1. Analyte concentration is outside the dynamic range of the assay. | 1. Prepare a wider range of dilutions for your sample to ensure it falls within the linear portion of the standard curve. |
| 2. The antibody has a very high affinity for the coated antigen. | 2. Adjust the concentration of the coated antigen and/or the primary antibody to ensure proper competition can occur. | |
| 3. Non-specific binding. | 3. Re-optimize blocking and washing steps. |
Experimental Protocols
Protocol 1: Preparation of "Thalidomide-NH-C6-NH2"-BSA Conjugate for Antibody Production and ELISA Coating
This protocol describes a general method for conjugating the hapten to a carrier protein using a suitable crosslinker.
Materials:
-
"this compound"
-
Bovine Serum Albumin (BSA)
-
Crosslinker (e.g., EDC/NHS for carboxyl groups, or a heterobifunctional crosslinker if a different functional group on the linker is used)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve "this compound" and the chosen crosslinker in the conjugation buffer.
-
Dissolve BSA in the conjugation buffer in a separate tube.
-
Slowly add the activated hapten solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
Quench the reaction if necessary, according to the crosslinker manufacturer's instructions.
-
Remove unconjugated hapten and byproducts by dialysis against PBS or by using a desalting column.
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Characterize the hapten-to-carrier ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a distinct absorbance peak.
Protocol 2: Competitive ELISA for "this compound"
This protocol provides a general framework for a competitive ELISA. Optimal concentrations of antibodies and coating antigen must be determined empirically.
Materials:
-
"Thalidomide-NH-C6-NH2"-BSA conjugate (coating antigen)
-
Primary antibody specific for "Thalidomide-NH-C6-NH2"
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coating: Dilute the "Thalidomide-NH-C6-NH2"-BSA conjugate to the optimal concentration in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition: In a separate plate or tubes, pre-incubate your standards and samples with a fixed, optimized concentration of the primary antibody for 30-60 minutes.
-
Incubation: Transfer 100 µL of the pre-incubated sample/standard-antibody mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
Visualizations
Signaling Pathway
Caption: CRBN Signaling Pathway with a Thalidomide-based PROTAC.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the linker length of PROTACs derived from "Thalidomide-NH-C6-NH2 hydrochloride." Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase. The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the Cereblon (CRBN) E3 ligase.[1] For some targets, shorter linkers may be effective, while for others, longer linkers are necessary to achieve potent degradation.[1] For instance, in the degradation of p38α, PROTACs with linkers of 15-17 atoms demonstrated optimal performance.[1]
Q2: What are the most common types of linkers used with thalidomide-based PROTACs?
The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][2] This is due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] More rigid linkers that incorporate structures like piperazine or piperidine rings are also being explored to enhance physicochemical properties and introduce conformational constraints.[1]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1] For example, PEG linkers are often incorporated to improve aqueous solubility and cell permeability.[3] The choice between a flexible alkyl chain and a more rigid linker can influence the conformational dynamics of the PROTAC, which in turn affects the stability and productivity of the ternary complex.[4]
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[3][4] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[4] A well-designed linker can promote positive cooperativity in ternary complex formation, making it more stable and less prone to dissociation, which can help to lessen the hook effect.[4]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the linker length of thalidomide-based PROTACs.
| Issue | Potential Cause | Troubleshooting Steps |
| No or poor target degradation | Inefficient ternary complex formation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[4] | Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing ethylene glycol units or methylene groups).[1] Consider using more rigid linkers to restrict conformational flexibility.[1] |
| Poor cell permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[5] | Modify the linker to improve physicochemical properties. Incorporating PEG units can enhance solubility and permeability.[3] | |
| Low binding affinity: The warhead or the thalidomide moiety may have insufficient affinity for their respective targets. | Confirm the binding of your PROTAC to both the target protein and CRBN using biophysical assays such as SPR, ITC, or NanoBRET.[5] | |
| "Hook effect" observed | High PROTAC concentration leading to binary complex formation. [4] | Perform a wide dose-response experiment to confirm the bell-shaped curve.[3] Modify the linker to enhance ternary complex cooperativity. A more rigid linker might pre-organize the PROTAC for more favorable ternary complex formation.[4] |
| Poor aqueous solubility | High lipophilicity of the PROTAC molecule. | Incorporate more hydrophilic moieties into the linker, such as PEG chains.[6] |
| Off-target effects | The PROTAC is inducing the degradation of unintended proteins. | Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and alter which proteins are presented for ubiquitination.[7] Consider using a more selective warhead for your protein of interest. |
Quantitative Data Summary
The optimal linker length is target-dependent and must be determined empirically. The following table provides a summary of hypothetical data based on trends reported in the literature to illustrate the impact of linker length on PROTAC efficacy.
| PROTAC Linker Length (Number of atoms) | DC50 (nM) | Dmax (%) | Observations |
| 8 | >1000 | <10 | Likely too short, causing steric hindrance and preventing productive ternary complex formation. |
| 12 | 500 | 40 | Sub-optimal degradation, suggesting the linker is still not ideal for this specific target. |
| 16 | 50 | 95 | Optimal degradation observed, indicating this length facilitates a stable and productive ternary complex.[8] |
| 20 | 200 | 70 | Decreased potency, possibly due to excess flexibility leading to less stable ternary complex formation. |
| 24 | >1000 | <20 | Too long, preventing efficient ubiquitination of the target protein.[9] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific target protein, cell line, and experimental conditions.
Experimental Protocols & Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: Workflow for PROTAC linker optimization.
Detailed Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTACs with varying linker lengths. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values for each linker length.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design and Optimization protocol v1 [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Thalidomide-NH-C6-NH2 Hydrochloride Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-C6-NH2 hydrochloride in the formation of ternary complexes for targeted protein degradation (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and is connected to a six-carbon alkyl chain linker with a terminal amine group (NH2). Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase to induce the ubiquitination and subsequent degradation of the target protein.
Q2: What is a ternary complex in the context of PROTACs?
A2: A ternary complex in the context of PROTACs is the simultaneous binding of the PROTAC molecule to both the target protein of interest (POI) and an E3 ubiquitin ligase (in this case, Cereblon). The formation of a stable and productive ternary complex is a critical step for the subsequent ubiquitination and degradation of the target protein.
Q3: Why is the formation of a ternary complex sometimes problematic?
A3: Ternary complex formation is a complex equilibrium involving three different components. Several factors can hinder its formation, including:
-
Low binding affinity: The PROTAC may have weak binding to either the target protein or the E3 ligase.
-
Steric hindrance: The linker connecting the two ligands of the PROTAC may be of an inappropriate length or flexibility, preventing the simultaneous binding of both proteins.
-
Negative cooperativity: The binding of one protein to the PROTAC may decrease the affinity for the second protein.
-
The "Hook Effect": At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the desired ternary complex.[1]
Q4: How can I confirm the formation of a ternary complex?
A4: Several biophysical and biochemical assays can be used to confirm and characterize ternary complex formation. These include:
-
Proximity-based assays: Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are robust methods for detecting the proximity of the target protein and E3 ligase in the presence of the PROTAC.[2][3][4][5][6][7]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the formation and dissociation of the ternary complex, allowing for the determination of binding affinities (K_D) and cooperativity.[8][9][10][11]
-
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that can measure the binding affinity and stoichiometry of the ternary complex.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between the target protein and the E3 ligase in a cellular context, mediated by the PROTAC.
Troubleshooting Guide
This guide addresses common problems encountered during ternary complex formation experiments with PROTACs synthesized from this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low signal in proximity assays (TR-FRET, AlphaLISA) | 1. Incorrect protein or PROTAC concentrations: The stoichiometry of the three components is critical. | 1.1. Perform a matrix titration of the target protein, CRBN, and your PROTAC to identify optimal concentrations.[1] |
| 2. Low binding affinity: The PROTAC may have weak affinity for the target or CRBN. | 2.1. Confirm binary binding affinities of your PROTAC to the target protein and CRBN independently using techniques like SPR or ITC.[1] | |
| 3. Inefficient ternary complex formation: The C6 linker may not be optimal for your specific target. | 3.1. Consider synthesizing PROTACs with different linker lengths and compositions to improve cooperativity. | |
| 4. Assay interference: Components in your buffer or the PROTAC itself might be interfering with the assay signal. | 4.1. Run appropriate controls, including binary complexes (PROTAC + Target, PROTAC + CRBN) and competition assays with free thalidomide or a known binder of your target protein.[1] | |
| "Hook effect" observed in proximity assays | High PROTAC concentration: Excess PROTAC leads to the formation of binary complexes at the expense of the ternary complex.[1] | 1. Perform a wide dose-response curve to identify the optimal concentration range and characterize the bell-shaped curve.[1] |
| 2. Use lower concentrations of the PROTAC in subsequent experiments. | ||
| No target degradation in cellular assays despite in vitro complex formation | 1. Poor cell permeability or stability: The PROTAC may not be entering the cells or is being rapidly metabolized. | 1.1. Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). |
| 1.2. Evaluate PROTAC stability in cell lysates or media using LC-MS/MS. | ||
| 2. Low endogenous CRBN levels: The cell line may not express sufficient levels of Cereblon. | 2.1. Confirm CRBN expression levels in your cell line using Western Blot or qPCR.[1] | |
| 3. Inefficient ubiquitination: The geometry of the ternary complex may not be productive for ubiquitin transfer. | 3.1. If possible, perform in vitro ubiquitination assays to confirm the transfer of ubiquitin to the target protein. | |
| High background signal in assays | 1. Protein aggregation: The target protein or CRBN may be aggregated. | 1.1. Check for protein aggregation using dynamic light scattering (DLS). |
| 1.2. Optimize protein purification and storage conditions. | ||
| 2. Non-specific binding: The PROTAC or antibodies used in the assay may be binding non-specifically. | 2.1. Include appropriate negative controls and blocking agents in your assay buffer. |
Data Presentation
Table 1: Illustrative TR-FRET Assay Data for Ternary Complex Formation
| PROTAC Concentration (nM) | TR-FRET Ratio (665 nm / 620 nm) |
| 0 | 0.15 |
| 1 | 0.35 |
| 10 | 0.85 |
| 100 | 1.50 |
| 1000 | 1.20 |
| 10000 | 0.60 |
Note: The decrease in the TR-FRET ratio at higher concentrations is indicative of the "hook effect."
Table 2: Illustrative SPR Data for Binary and Ternary Complex Binding Affinities
| Interaction | K_D (nM) |
| PROTAC with Target Protein (Binary) | 150 |
| PROTAC with CRBN (Binary) | 500 |
| Target Protein with PROTAC-CRBN (Ternary) | 50 |
Table 3: Calculation of Cooperativity (α)
The cooperativity factor (α) quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary K_D of the weaker interaction to the ternary K_D.
α = K_D (binary, weaker) / K_D (ternary)
| Parameter | Value (Illustrative) |
| K_D (binary, weaker) | 500 nM |
| K_D (ternary) | 50 nM |
| Cooperativity (α) | 10 |
An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Experimental Protocols
The following are generalized protocols for key experiments to characterize ternary complex formation. Researchers should optimize these protocols for their specific target protein and PROTAC.
TR-FRET Assay for Ternary Complex Formation
Principle: This assay measures the proximity between a donor fluorophore-labeled antibody recognizing the target protein and an acceptor fluorophore-labeled antibody recognizing the E3 ligase. A high TR-FRET signal is generated only when the two proteins are brought together by the PROTAC.
Materials:
-
Tagged Target Protein (e.g., His-tagged)
-
Tagged CRBN (e.g., GST-tagged)
-
PROTAC synthesized from this compound
-
Terbium-labeled anti-tag antibody (Donor, e.g., anti-His)
-
Fluorescently-labeled anti-tag antibody (Acceptor, e.g., anti-GST labeled with d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of your PROTAC in assay buffer.
-
In a 384-well plate, add the target protein, CRBN, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of binding events.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target Protein
-
CRBN
-
PROTAC
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Binary Interactions:
-
Immobilize either the target protein or CRBN onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC over the surface and measure the binding response.
-
Regenerate the surface between injections.
-
Fit the data to a binding model to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (K_D).
-
-
Ternary Complex Formation:
-
Immobilize the E3 ligase (CRBN) on the sensor chip.
-
Inject a mixture of the PROTAC and the target protein over the surface. The concentration of the target protein should be kept constant and in excess.
-
Measure the binding response for a range of PROTAC concentrations.
-
Fit the data to determine the apparent K_D for the ternary complex.
-
Calculate the cooperativity factor (α).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. SLAS2024 [slas2024.eventscribe.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes in Cells Treated with "Thalidomide-NH-C6-NH2 hydrochloride"-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing PROTACs constructed with "Thalidomide-NH-C6-NH2 hydrochloride". This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected phenotypes and common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My target protein is not degrading, or the degradation is weak. What are the possible causes?
A1: Lack of target protein degradation is a common issue. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Inefficient Ternary Complex Formation: The crucial ternary complex (Target Protein-PROTAC-E3 Ligase) may not be forming effectively.
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.
-
PROTAC Instability: The PROTAC molecule may be unstable in your cell culture medium.
-
Suboptimal PROTAC Concentration: You may be observing the "hook effect," where high concentrations of the PROTAC can inhibit degradation.
Q2: I'm observing the degradation of proteins other than my intended target. Why is this happening?
A2: This phenomenon is known as off-target degradation. With thalidomide-based PROTACs, this is often due to the recruitment of "neosubstrates," which are endogenous proteins that are degraded upon binding to the CRBN-PROTAC complex. Well-known neosubstrates for CRBN modulators include the transcription factors IKZF1 and IKZF3. The specific off-target profile can be influenced by the linker and the warhead of your PROTAC.
Q3: My cells are showing unexpected toxicity or a phenotype that is not consistent with the known function of my target protein. What could be the cause?
A3: Unexpected cellular phenotypes can arise from several sources:
-
Off-Target Protein Degradation: The degradation of off-target proteins, including neosubstrates like IKZF1 and IKZF3, can lead to unintended biological consequences.
-
Target-Independent Effects of the PROTAC: The PROTAC molecule itself might have some pharmacological activity independent of its protein degradation function.
-
Downstream Effects of Target Degradation: The phenotype you are observing could be a downstream consequence of degrading your target protein that was not previously characterized.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Issue 1: No or Weak Target Protein Degradation
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of PROTAC-induced degradation.
Issue 2: Suspected Off-Target Effects or Unexpected Phenotype
Troubleshooting Workflow:
Caption: Workflow to investigate the cause of unexpected cellular phenotypes.
Data Presentation
Table 1: Representative Quantitative Proteomics Data for a Thalidomide-Based PROTAC
This table presents illustrative data from a study on a BRD4-targeting PROTAC that utilizes a thalidomide-based CRBN ligand. While the specific linker is not identical to "this compound", the data exemplifies the expected on-target and off-target degradation profile.
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| BRD4 | -3.5 | < 0.001 | Target Protein, Transcriptional Regulator |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| IKZF1 | -2.1 | < 0.01 | Neosubstrate, Transcription Factor |
| IKZF3 | -1.9 | < 0.01 | Neosubstrate, Transcription Factor |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
This data is representative and adapted from studies on similar thalidomide-based PROTACs. Actual results may vary depending on the specific PROTAC, cell line, and experimental conditions.
Table 2: Comparative Degradation Potency of a Thalidomide-Based PROTAC
This table illustrates how to present key degradation parameters for your PROTAC.
| Parameter | Value |
| DC50 (Target Protein) | 10 nM |
| Dmax (Target Protein) | >95% |
| DC50 (IKZF1) | 50 nM |
| Dmax (IKZF1) | ~80% |
| DC50 (IKZF3) | 65 nM |
| Dmax (IKZF3) | ~75% |
These are example values. You will need to determine these experimentally for your specific PROTAC.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein and potential off-targets in response to varying concentrations of the PROTAC.
Materials:
-
Cell line of interest
-
"this compound"-based PROTAC
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein, IKZF1, IKZF3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Plot the data to determine DC50 and Dmax values.
-
Protocol 2: TMT-Based Quantitative Proteomics for Off-Target Analysis
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Materials:
-
Cell line of interest
-
"this compound"-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT reagent according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the sample by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using a suitable software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across all samples.
-
Calculate the log2 fold change and p-value for each protein in the PROTAC-treated sample relative to the control.
-
Identify proteins that are significantly downregulated as potential off-targets.
-
Signaling Pathway and Mechanism Diagrams
Caption: Mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: The "Hook Effect": Productive vs. non-productive complex formation.
Technical Support Center: Stability of Thalidomide-NH-C6-NH2 Hydrochloride PROTAC in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "Thalidomide-NH-C6-NH2 hydrochloride" and other thalidomide-based PROTACs in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it used in PROTAC technology?
A1: "this compound" is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 alkyl amine linker. This conjugate is a building block for creating Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase to induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the primary stability concerns for thalidomide-based PROTACs in cell culture media?
A2: The main stability concern for thalidomide-based PROTACs, including "this compound," is their susceptibility to hydrolysis in aqueous environments like cell culture media.[1] The thalidomide core contains two rings, a phthalimide and a glutarimide ring, both of which have amide bonds that can be cleaved by water. This hydrolysis is pH-dependent and increases at neutral to basic pH.[1] The linker itself can also be a site of metabolic modification.
Q3: What are the expected degradation products of a thalidomide-based PROTAC in cell culture?
A3: Hydrolysis of the thalidomide moiety can lead to the opening of the glutarimide and/or the phthalimide ring. This results in the formation of various inactive products. For thalidomide itself, hydrolysis can produce 4-phthalimidoglutaramic acid, 2-phthalimidoglutaramic acid, and α-(o-carboxybenzamido)glutarimide, along with other minor products. Similar degradation products can be expected for thalidomide-based PROTACs, which would render the PROTAC unable to bind to CRBN and thus inactive.
Q4: How does the stability of "this compound" affect my experimental results?
A4: Instability of the PROTAC in your cell culture media can lead to a decrease in its effective concentration over the course of your experiment. This can result in inconsistent or lower-than-expected target protein degradation, leading to difficulties in determining accurate dose-response curves, DC50, and Dmax values.[2]
Q5: Are there any quantitative data on the stability of thalidomide-based PROTACs in cell culture media?
Troubleshooting Guide
Issue 1: Inconsistent or No Target Protein Degradation
Symptoms:
-
High variability in protein degradation between replicate experiments.
-
Complete lack of target protein degradation.
-
A "hook effect" is observed, where degradation decreases at higher PROTAC concentrations.[2]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| PROTAC Instability in Media | Perform a stability study of your PROTAC in the specific cell culture media over the time course of your experiment using LC-MS/MS (see Experimental Protocols). Prepare fresh stock solutions for each experiment and minimize the time the PROTAC is in the media before adding it to the cells. |
| Poor Cell Permeability | Due to their size, PROTACs can have poor cell permeability. Consider modifying the linker to improve physicochemical properties.[2] |
| Incorrect PROTAC Concentration | Perform a wide dose-response experiment to identify the optimal concentration for degradation and to assess for a potential "hook effect".[2] |
| Issues with Ternary Complex Formation | The PROTAC may not be effectively bringing together the target protein and the E3 ligase. Use biophysical assays like TR-FRET or co-immunoprecipitation to confirm ternary complex formation. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density.[2] |
Issue 2: Loss of PROTAC Activity Over Time in a Long-Term Experiment
Symptoms:
-
Initial degradation of the target protein is observed, but protein levels recover at later time points.
-
The Dmax (maximum degradation) decreases with longer incubation times.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| PROTAC Degradation | The PROTAC is degrading over the extended incubation period. Replenish the media with fresh PROTAC at regular intervals during the experiment. Determine the half-life of your PROTAC in the media to inform the replenishment schedule. |
| Cellular Resistance Mechanisms | Cells may be upregulating the synthesis of the target protein or developing other mechanisms to counteract the PROTAC's effect. Monitor target protein mRNA levels by qPCR to investigate this possibility. |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media by LC-MS/MS
Objective: To determine the half-life of "this compound" PROTAC in cell culture media.
Materials:
-
"this compound" PROTAC
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound not present in the media)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of PROTAC solution: Prepare a stock solution of the PROTAC in DMSO. Spike the PROTAC into pre-warmed cell culture media (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubation: Incubate the PROTAC-containing media in a 37°C, 5% CO2 incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the media.
-
Sample Preparation (Protein Precipitation): To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Develop a multiple reaction monitoring (MRM) method to quantify the parent PROTAC and the internal standard.
-
Data Analysis: Calculate the peak area ratio of the PROTAC to the internal standard at each time point. Plot the natural logarithm of the percentage of remaining PROTAC against time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.
Quantitative Data Summary (Hypothetical Example):
| Media Condition | Half-life (hours) | Degradation after 24h (%) |
| DMEM + 10% FBS | 18 | 65 |
| DMEM (serum-free) | 25 | 50 |
| RPMI-1640 + 10% FBS | 20 | 60 |
| RPMI-1640 (serum-free) | 28 | 45 |
Note: This is hypothetical data and should be determined experimentally for your specific PROTAC and conditions.
Protocol 2: Western Blotting for Target Protein Degradation
Objective: To assess the efficacy of the PROTAC in degrading the target protein.
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: CRBN-mediated protein degradation pathway induced by a thalidomide-based PROTAC.
Caption: Experimental workflow for determining PROTAC stability in cell culture media.
Caption: Decision tree for troubleshooting inconsistent PROTAC-mediated degradation.
References
Technical Support Center: Troubleshooting PROTAC Binding to CRBN
Topic: "Thalidomide-NH-C6-NH2 hydrochloride" PROTAC Not Binding to CRBN
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when a PROTAC (Proteolysis Targeting Chimera) incorporating a "this compound" moiety fails to bind to the E3 ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the role of the "this compound" component in my PROTAC?
A1: This component of your PROTAC is designed to recruit the E3 ubiquitin ligase Cereblon (CRBN). It consists of three parts:
-
Thalidomide: A well-established ligand that binds to CRBN.
-
-NH-C6-NH2-: A six-carbon alkyl diamine linker. This linker connects the thalidomide moiety to the ligand that binds your target protein. The length and flexibility of this linker are critical for the proper formation of the ternary complex (Target Protein-PROTAC-CRBN).
-
Hydrochloride: This indicates the molecule is in a salt form, which can influence its solubility and physicochemical properties.
Q2: Why might my "this compound" PROTAC not be binding to CRBN?
A2: Several factors could contribute to a lack of CRBN binding. These can be broadly categorized as issues with the PROTAC molecule itself, the experimental conditions, or the biological system. Potential reasons include:
-
Inefficient Ternary Complex Formation: The geometry conferred by the C6 linker may not be optimal for a stable interaction between your specific target protein and CRBN.
-
Poor Solubility: While the hydrochloride salt is intended to improve solubility, the overall PROTAC molecule can still have poor aqueous solubility, leading to aggregation and reduced availability for binding.
-
Compound Instability: The PROTAC molecule may be unstable in your experimental buffer or cell culture media.
-
Low CRBN Expression: The cell line or tissue used may not express sufficient levels of CRBN.
-
Steric Hindrance: The linker or the target-binding portion of the PROTAC could sterically clash with CRBN, preventing effective binding of the thalidomide moiety.
Q3: Can the "NH-C6-NH2" linker itself be the problem?
A3: Yes, the linker is a critical determinant of PROTAC efficacy.[1][2] While alkyl linkers can enhance membrane permeability, the specific length and flexibility of the C6 chain might not be ideal for your particular target and CRBN to form a stable ternary complex.[1][] If the linker is too short or too long, it can prevent the productive association of the two proteins.[4]
Q4: How does the hydrochloride salt form affect my experiment?
A4: The hydrochloride salt form generally aims to improve the aqueous solubility and stability of the compound.[5][6] However, the final solubility will depend on the entire PROTAC molecule's properties. It's crucial to ensure complete dissolution in your experimental vehicle (e.g., DMSO) before further dilution in aqueous buffers.
Troubleshooting Guide
If you are experiencing a lack of CRBN binding with your "this compound" PROTAC, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Properties
Question: Is my PROTAC compound pure, stable, and soluble?
| Parameter | Troubleshooting Action | Expected Outcome |
| Purity | Verify the purity of your PROTAC synthesis batch using LC-MS and NMR. | Purity should be >95% to avoid interference from impurities. |
| Stability | Assess the stability of your PROTAC in the experimental buffer or cell culture media over the time course of your experiment using LC-MS. | The PROTAC should remain intact throughout the experiment. |
| Solubility | Determine the aqueous solubility of your PROTAC. Test different concentrations and observe for any precipitation. | A clear solution with no visible precipitate at the working concentration. |
Step 2: Assess Binary Binding to CRBN
Question: Does the thalidomide portion of my PROTAC bind to CRBN independently of the target protein?
Before assessing the ternary complex, it's crucial to confirm that the CRBN-binding moiety is active.
| Experimental Technique | Purpose | Expected Outcome |
| Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | To measure the binding affinity and kinetics of the PROTAC to purified CRBN protein. | A measurable binding affinity (KD) in a relevant range (typically nM to low µM). |
| Isothermal Titration Calorimetry (ITC) | To thermodynamically characterize the binding of the PROTAC to CRBN. | A confirmed binding interaction with measurable thermodynamic parameters. |
| Competitive Binding Assay | Use a fluorescently labeled thalidomide probe to compete with your PROTAC for binding to CRBN. | Your PROTAC should displace the fluorescent probe in a concentration-dependent manner. |
Step 3: Evaluate Ternary Complex Formation
Question: Is my PROTAC capable of forming a stable ternary complex with my target protein and CRBN?
The formation of a stable ternary complex is essential for PROTAC-mediated protein degradation.[1][7]
| Experimental Technique | Purpose | Expected Outcome |
| Co-Immunoprecipitation (Co-IP) | To detect the PROTAC-induced interaction between the target protein and CRBN in a cellular context. | Increased association of the target protein with CRBN in the presence of the PROTAC. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay to quantify ternary complex formation in vitro. | A concentration-dependent increase in the FRET signal. |
| NanoBRET™/HiBiT LgBiT Assay | A live-cell proximity-based assay to monitor ternary complex formation in real-time. | An increase in the BRET signal upon addition of the PROTAC. |
Step 4: Cellular Troubleshooting
Question: Are there cellular factors preventing my PROTAC from functioning?
| Parameter | Troubleshooting Action | Expected Outcome |
| CRBN Expression | Verify CRBN protein levels in your cell line by Western blot. | Sufficient endogenous CRBN expression is necessary for PROTAC activity. |
| Cell Permeability | Assess the ability of your PROTAC to cross the cell membrane using a cellular thermal shift assay (CETSA) or by developing a cell-based target engagement assay. | Evidence that the PROTAC can enter the cell and engage its targets. |
| The "Hook Effect" | Perform a wide dose-response experiment (e.g., 0.1 nM to 100 µM) to check for a bell-shaped curve in target degradation. | Identification of the optimal concentration range for degradation and avoidance of excessively high concentrations that can inhibit ternary complex formation.[8] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To determine if the PROTAC induces an interaction between the target protein and CRBN in cells.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
SDS-PAGE loading buffer
-
Western blot reagents and antibodies for the target protein and CRBN
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the PROTAC at various concentrations or a vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes by adding SDS-PAGE loading buffer and heating.
-
Analyze the eluates by Western blot, probing for both the target protein and CRBN.
Protocol 2: In Vitro TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a biochemical setting.
Materials:
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant CRBN-DDB1 complex (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
PROTAC serial dilutions
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the target protein and the CRBN-DDB1 complex in the assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a suitable microplate.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).
-
Measure the TR-FRET signal by exciting the donor and reading the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTAC-CRBN binding issues.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 6. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Degradation of PROTACs Utilizing Thalidomide-NH-C6-NH2 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target degradation of Proteolysis Targeting Chimeras (PROTACs) synthesized using "Thalidomide-NH-C6-NH2 hydrochloride" as a pre-synthesized E3 ligase ligand-linker conjugate. This building block incorporates the well-characterized thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker with a terminal amine group for conjugation to a target protein ligand.[1][2] We will objectively compare its application with alternative E3 ligase recruiters and provide detailed experimental protocols and data presentation formats to support robust PROTAC development.
The Central Role of E3 Ligase Recruitment in PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced ternary complex formation (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The choice of E3 ligase and the corresponding ligand-linker conjugate is a critical determinant of a PROTAC's efficacy and selectivity.[3][4]
"this compound" is a ready-to-use chemical tool for recruiting the CRBN E3 ligase.[1] The thalidomide component ensures specific binding to CRBN, while the C6 amine linker provides a versatile point of attachment for a ligand that targets the protein you wish to degrade.[1][2]
Comparative Analysis of E3 Ligase Ligand-Linker Conjugates
While thalidomide-based CRBN recruitment is a widely used and effective strategy, several other E3 ligases can be hijacked for targeted protein degradation. The choice of the E3 ligase recruiter can significantly impact a PROTAC's degradation efficiency, cell permeability, and potential off-target effects. Below is a comparison of common E3 ligase ligand-linker conjugate types.
| E3 Ligase Recruiter | Ligand Family | Linker Conjugation Chemistry | Advantages | Disadvantages | Commercial Availability |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Amide coupling, Click chemistry | Well-established chemistry, readily available building blocks, generally smaller and more drug-like ligands.[3][5] | Potential for off-target effects related to the inherent biology of CRBN.[5] | Widely available from various suppliers.[6][][8] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimetics | Amide coupling, Click chemistry | Well-characterized interaction, can be highly potent.[5] | Ligands can be larger and more complex to synthesize, potentially impacting cell permeability.[5] | Widely available from various suppliers.[6][][8] |
| Mouse double minute 2 homolog (MDM2) | Nutlin and derivatives | Amide coupling | Can be effective for specific targets, particularly in oncology.[9] | Less commonly used than CRBN or VHL, potential for p53-related side effects.[9] | Available from several chemical suppliers.[3][] |
| Inhibitor of Apoptosis Proteins (IAPs) | SMAC mimetics (e.g., LCL161) | Amide coupling | Offers an alternative degradation mechanism, may be effective for targets resistant to CRBN/VHL-based degradation.[5] | Development of potent and selective IAP ligands for PROTACs is an active area of research.[5] | Available from some specialized suppliers.[3] |
Validating On-Target Degradation: A Step-by-Step Workflow
A rigorous and multi-faceted validation process is crucial to confirm the desired on-target degradation and assess potential off-target effects of a newly synthesized PROTAC.
Key Experimental Protocols for On-Target Validation
Western Blotting for Target Protein Degradation
This is the most common initial assay to qualitatively and semi-quantitatively assess the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Determination of DC50 and Dmax
These two parameters are crucial for quantifying the potency and efficacy of a PROTAC.
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Protocol:
-
Perform a Western blot as described above with a refined dose-response of the PROTAC.
-
Quantify the band intensities for the target protein at each concentration.
-
Calculate the percentage of protein remaining at each concentration relative to the vehicle control (100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Example Quantitative Data for Thalidomide-Based PROTACs:
| PROTAC Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| BRD4 | Pomalidomide | ~1.8 nM | >98% | 22Rv1 |
| SHP2 | Thalidomide | 6.02 nM | >90% | MDA-MB-468 |
Note: This data is for illustrative purposes and the performance of a PROTAC synthesized with "this compound" will be target-dependent.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol (Immunoprecipitation-based):
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., near the DC50 or Dmax) for a shorter time point (e.g., 1-4 hours) to capture the ubiquitinated species before they are fully degraded. Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group to allow accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform a Western blot.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear or ladder of high molecular weight bands in the PROTAC-treated and proteasome inhibitor co-treated lanes indicates ubiquitination.
Conclusion
"this compound" provides a convenient and effective starting point for the development of CRBN-recruiting PROTACs. A thorough validation of on-target degradation is paramount to ensure the efficacy and specificity of the resulting molecules. By employing a combination of Western blotting, quantitative determination of DC50 and Dmax, and mechanistic assays such as ubiquitination analysis, researchers can build a robust data package to support the advancement of their targeted protein degradation projects. The comparative data and detailed protocols in this guide serve as a valuable resource for scientists engaged in the exciting field of PROTAC-based drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Degradation: Thalidomide-NH-C6-NH2 hydrochloride vs. VHL Ligands in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase recruiting moiety is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. Among the most utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex. This guide provides an objective comparison between PROTACs employing a thalidomide-based linker, specifically "Thalidomide-NH-C6-NH2 hydrochloride" which recruits CRBN, and those utilizing VHL-based ligands. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug discovery programs.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Thalidomide-based PROTACs , such as those synthesized using "this compound," recruit the Cereblon (CRBN) E3 ligase.[][2][3][4][5] Thalidomide and its analogs (e.g., lenalidomide, pomalidomide) are well-established CRBN binders. The C6 linker in "this compound" provides a connection point between the CRBN-binding moiety and the ligand for the target protein.
VHL-based PROTACs , on the other hand, recruit the von Hippel-Lindau (VHL) E3 ligase.[6] These PROTACs typically incorporate a small molecule that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[6] The choice between these two E3 ligase systems can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
Performance Comparison: CRBN vs. VHL-based PROTACs
While direct comparative studies using "this compound" are limited, we can draw valuable insights from studies comparing other thalidomide-analog-based PROTACs (recruiting CRBN) with VHL-based PROTACs targeting the same protein. A common target for such comparisons is the bromodomain and extra-terminal domain (BET) protein BRD4.
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | CRBN | BRD4 | Jurkat | <1 | >95 | [7] |
| MZ1 (VHL-based) | VHL | BRD4 | HeLa | 29 | >90 | [8] |
| dBET1 (Thalidomide-based) | CRBN | BRD4 | MV4;11 | 8 | >98 | [8] |
| ARV-771 (VHL-based) | VHL | BRD4 | 22Rv1 | <1 | >95 | [8] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar or even picomolar range.[7][8] The specific potency is highly dependent on the target protein, the specific ligands used, and the nature of the linker.
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.[7][8]
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. Some studies have reported that VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based counterparts targeting the same protein.[8]
-
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand can impact the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. VHL ligands are generally larger and more peptide-like than thalidomide and its analogs, which can present challenges in developing orally bioavailable drugs.[8][] Conversely, the smaller, more drug-like nature of thalidomide-based ligands may offer advantages in terms of oral bioavailability.[]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[10][11]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10][12]
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.[10]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[10]
d. SDS-PAGE and Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[10][12] A loading control antibody (e.g., GAPDH, β-actin) should also be used.
e. Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.[10]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.[10]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[10]
Ternary Complex Formation Assays (TR-FRET and AlphaLISA)
These assays are used to measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
a. Time-Resolved Fluorescence Energy Transfer (TR-FRET):
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium) conjugated to one protein (e.g., E3 ligase) and an acceptor fluorophore conjugated to the other protein (e.g., POI). A signal is generated only when the two proteins are brought into close proximity by the PROTAC.[13][14][15][16]
-
Protocol Outline:
-
Reagents: GST-tagged POI, His-tagged E3 ligase, Tb-conjugated anti-GST antibody (donor), and a fluorescently labeled anti-His antibody (acceptor).[13][14]
-
In a microplate, combine the tagged proteins, antibodies, and a serial dilution of the PROTAC in an appropriate assay buffer.[13][14]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor).[13][14]
-
Calculate the TR-FRET ratio, which is proportional to the amount of ternary complex formed.
-
b. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: AlphaLISA utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One protein is captured by the donor bead and the other by the acceptor bead, with the PROTAC mediating their proximity.[][17][18][19][20]
-
Protocol Outline:
-
Reagents: Biotinylated POI, tagged E3 ligase, streptavidin-coated donor beads, and anti-tag acceptor beads.[18][20]
-
In a microplate, incubate the proteins with a serial dilution of the PROTAC.[18][20]
-
Add the donor and acceptor beads and incubate in the dark.[18][20]
-
Read the plate on an Alpha-enabled plate reader. The signal intensity is proportional to the amount of ternary complex.
-
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is used to assess the selectivity of a PROTAC by quantifying changes in protein abundance across the entire proteome.[21][22][23][24][25]
a. Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration around its DC50 for the target protein, along with a vehicle control.[7]
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis (optional but recommended for higher throughput).
b. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify them.[23]
c. Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Determine the fold change in protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated, which represent the on-target and potential off-target substrates of the PROTAC.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-recruiting PROTACs are powerful tools for targeted protein degradation. The choice between them is not straightforward and depends on a multitude of factors including the specific target protein, the desired selectivity profile, and the intended therapeutic application (e.g., oral vs. intravenous administration).[8] While direct comparative data for "this compound" is limited, the broader comparison of CRBN and VHL-based PROTACs reveals that both are capable of achieving potent and efficacious protein degradation.[7][8] VHL-based PROTACs have been shown to be broadly active across various cell lines, while the activity of CRBN-based PROTACs can sometimes be more cell-type dependent.[8] Conversely, the smaller, more drug-like nature of thalidomide-based ligands may offer advantages in terms of oral bioavailability.[] Ultimately, the optimal PROTAC design for a given target will likely require empirical testing of both CRBN and VHL-recruiting molecules, along with careful optimization of the linker and warhead components.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. SLAS2024 [slas2024.eventscribe.net]
- 21. sapient.bio [sapient.bio]
- 22. chempro-innovations.com [chempro-innovations.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Unmasking Off-Targets: A Comparative Guide to Proteomics Analysis of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of proteomics-based methodologies for identifying off-target proteins of PROTACs utilizing the "Thalidomide-NH-C6-NH2 hydrochloride" E3 ligase ligand-linker conjugate. We provide a summary of representative quantitative data, detailed experimental protocols, and visual workflows to support robust off-target analysis and enhance the safety and specificity of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. Those incorporating thalidomide or its analogs, such as the "this compound" linker, hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of the target protein.[1][2] However, the thalidomide moiety itself is known to induce the degradation of a class of "neosubstrates," primarily zinc-finger (ZF) transcription factors, which can lead to unintended off-target effects.[3][4][5] Therefore, comprehensive and unbiased proteomics analysis is critical to de-risk thalidomide-based PROTACs and ensure their therapeutic specificity.
This guide compares key proteomics techniques for identifying these off-targets, with a focus on quantitative mass spectrometry-based approaches.
Quantitative Proteomics Data for Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for the unbiased and global assessment of protein abundance changes following PROTAC treatment.[6][7][8] The following table presents a representative summary of quantitative proteomics data, illustrating the identification of off-target proteins for a hypothetical thalidomide-based PROTAC. This data is synthesized based on published studies of pomalidomide-based PROTACs, which also recruit CRBN and are known to degrade zinc-finger proteins.[3][4][5]
| Protein | Protein Class | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Intended Target | e.g., Kinase | -5.2 | < 0.001 | Significant On-Target Degradation |
| ZFP91 | Zinc-Finger Protein | -2.8 | < 0.01 | Significant Off-Target Degradation |
| IKZF1 (Ikaros) | Zinc-Finger Protein | -2.5 | < 0.01 | Significant Off-Target Degradation |
| IKZF3 (Aiolos) | Zinc-Finger Protein | -2.3 | < 0.01 | Significant Off-Target Degradation |
| SALL4 | Zinc-Finger Protein | -1.9 | < 0.05 | Significant Off-Target Degradation |
| Off-Target Kinase B | Kinase | -1.1 | > 0.05 | No Significant Degradation |
| Housekeeping Protein (e.g., GAPDH) | Enzyme | +1.05 | > 0.05 | No Significant Change |
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation. Below are detailed protocols for two powerful and widely used proteomics techniques.
TMT-Based Quantitative Proteomics for Global Off-Target Profiling
Tandem Mass Tag (TMT) labeling is a robust method for simultaneous identification and quantification of proteins from multiple samples, providing a comprehensive overview of a PROTAC's specificity.[1][9][10][11]
a. Cell Culture and PROTAC Treatment:
-
Culture human cell lines (e.g., HEK293T, Jurkat) to 70-80% confluency.
-
Treat cells with the thalidomide-based PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
b. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate enzyme, typically Trypsin/Lys-C mix, overnight at 37°C.
c. TMT Labeling and Sample Pooling:
-
Resuspend the dried peptide samples in a suitable buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMTpro reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with 5% hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction column.
-
Dry the sample in a vacuum centrifuge.
d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Resuspend the labeled peptide mixture in a suitable solvent.
-
Analyze the sample by LC-MS/MS. The peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
e. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control are considered potential off-targets.
Thermal Proteome Profiling (TPP) for Target Engagement
TPP is a powerful technique to identify direct and indirect protein-ligand interactions in a cellular context based on ligand-induced changes in protein thermal stability.[12][13][14][15]
a. Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the thalidomide-based PROTAC or vehicle control for the desired time.
b. Cell Lysis and Temperature Gradient Application:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells using a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Aliquot the normalized lysate into PCR tubes for each temperature point.
-
Use a thermal cycler with a temperature gradient function to heat the aliquots for a defined time (e.g., 3 minutes).
c. Sample Preparation for Mass Spectrometry:
-
After heating, separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation.
-
Collect the supernatant and prepare the proteins for mass spectrometry analysis as described in the TMT protocol (reduction, alkylation, digestion, and labeling).
d. LC-MS/MS and Data Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
Generate melting curves for each protein by plotting the relative amount of soluble protein at each temperature.
-
A shift in the melting temperature (Tm) of a protein in the presence of the PROTAC indicates a direct or indirect interaction. Proteins with a significant Tm shift are potential on- or off-targets.
Visualizing the Workflow and Mechanisms
Diagrams are essential for understanding the complex workflows and biological pathways involved in PROTAC off-target analysis.
By employing these advanced proteomics workflows, researchers can gain a comprehensive understanding of the on- and off-target effects of "this compound" based PROTACs, paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 14. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal proteome profiling - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
A Comparative Analysis of Cereblon (CRBN) Binding Affinity: "Thalidomide-NH-C6-NH2 hydrochloride" in the Context of Established Ligands
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of CRBN Binding Affinities
The affinity of small molecules for CRBN is a crucial determinant of their efficacy as immunomodulatory drugs (IMiDs) and as components of PROTACs. The glutarimide moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.[4] The following table summarizes the reported binding affinities for key CRBN ligands. It is important to note that affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodologies.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) |
| Thalidomide | ~250 nM[5][6][7] | ~2 µM[8][9] | Competitive Titration, Competitive Binding Assay[5][8] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer[10][11] | Not Specified | Competitive Elution Assay[4][11] |
| Lenalidomide | ~178 nM[5], 0.64 µM[12] | ~1.5 µM[13], 1.2 µM[8] | Competitive Titration, ITC, Competitive Binding Assay[5][8][12] |
| Pomalidomide | ~157 nM[5][8] | ~3 µM, ~2 µM, 1.2 µM[8] | Competitive Titration, Competitive Binding Assay[5][8] |
| Thalidomide-NH-C6-NH2 hydrochloride | Not Publicly Available | Not Publicly Available | - |
Note on this compound: This molecule is a functionalized thalidomide derivative designed for use in PROTAC synthesis.[1][3] It incorporates the core thalidomide structure, which is responsible for CRBN binding, and a linker with an amine group for conjugation to a target protein ligand. While its precise binding affinity has not been publicly reported, it is expected to be comparable to that of thalidomide, as the essential glutarimide and phthalimide moieties are retained. Experimental determination is necessary for a precise value.
Experimental Protocols for Determining CRBN Binding Affinity
Several biophysical and biochemical assays are employed to quantify the binding affinity of ligands to CRBN. The choice of method can depend on factors such as the availability of purified proteins, the nature of the ligand, and the desired throughput.
Competitive Binding Assays
Principle: These assays measure the ability of a test compound to compete with a known binder (a tracer or an immobilized ligand) for the CRBN binding site. The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is determined.
Methodology:
-
Immobilized Ligand Assay: A thalidomide analog is often immobilized on beads.[8]
-
Cell lysate or a solution of purified CRBN is incubated with the beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The test compound is added at various concentrations to compete for CRBN binding.
-
The amount of CRBN remaining bound to the beads is quantified, typically by immunoblotting.[6]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[6]
Methodology:
-
A solution of purified CRBN is placed in the sample cell of a calorimeter.
-
The ligand solution is loaded into an injection syringe.
-
The ligand is titrated into the CRBN solution in small aliquots.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The data is fitted to a binding model to determine the thermodynamic parameters.[4][6]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the Kd can be calculated.[6]
Methodology:
-
Recombinant CRBN is immobilized on a sensor chip.
-
A solution of the test compound (analyte) is flowed over the chip surface.
-
The change in the SPR signal is monitored in real-time to measure association.
-
A buffer solution without the compound is then flowed over the chip to measure dissociation.[4][6]
Fluorescence-Based Thermal Shift Assay
Principle: This method measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein typically increases when a ligand binds and stabilizes its structure.
Methodology:
-
Purified CRBN is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
The test compound is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound indicates binding.[9]
Visualizing the Molecular Mechanism and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CRBN signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: CRBN signaling pathway with a thalidomide-based ligand.
Caption: Workflow for a competitive CRBN binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Linkers: In Vivo Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its in vivo performance, influencing not only the formation of a productive ternary complex but also the molecule's pharmacokinetic and toxicological properties. The choice between a flexible polyethylene glycol (PEG), a classic alkyl chain, or a more rigid linker can significantly impact a PROTAC's therapeutic window. This guide provides an objective comparison of different E3 ligase linker types, supported by preclinical data, to aid in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker bridges the target-binding and E3 ligase-binding moieties, and its length, composition, and rigidity are crucial for optimal efficacy.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Common Linker Types
The selection of a linker is a multi-parameter optimization process. Below is a summary of the general characteristics of commonly used linker classes.
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Repetitive ethylene glycol units | Hydrophilic, flexible | Good biocompatibility, enhances solubility.[1] | Reduced metabolic stability in vivo, susceptible to oxidative metabolism.[1] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Hydrophobic, flexible | Synthetically accessible, chemically stable. | Can limit aqueous solubility and cellular uptake. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine, aromatic rings) | Conformationally constrained | Can pre-organize the PROTAC into a bioactive conformation, may improve metabolic stability and pharmacokinetic properties.[1] | Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. |
In Vivo Efficacy and Toxicity Comparison
Direct head-to-head in vivo comparative studies of PROTACs with systematically varied linkers are not extensively available in the public domain. However, by examining preclinical data from well-characterized PROTACs such as ARV-110 and ARV-471, we can infer the impact of different linker strategies. ARV-110 incorporates a more rigid, piperidine-containing linker, while ARV-471 utilizes a PEG-based linker.
Table 1: In Vivo Efficacy of Representative PROTACs with Different Linker Types
| PROTAC (Target) | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| ARV-110 (Androgen Receptor) | Alkyl-ether with piperidine (more rigid) | VCaP Xenograft | 10 mg/kg, QD, PO | Significant TGI | >90% AR Degradation | [2] |
| ARV-471 (Estrogen Receptor) | PEG-based (flexible) | MCF7 Xenograft | 10 mg/kg, QD, PO | Robust tumor regression | >90% ER Degradation | [3] |
| BRD4 Degrader (e.g., ARV-825) | PEG-based (flexible) | RS4;11 Xenograft | 5 mg/kg, daily, IP | Significant tumor regression | Significant BRD4 degradation | [4] |
| BRD4 Degrader (Compound 3) | Rigidified linker | RS4;11 Xenograft | Not specified | Induced tumor regression | Not specified | [4] |
Table 2: In Vivo Toxicity Profile of Representative PROTACs
| PROTAC (Target) | Linker Type | Animal Model | Key Toxicity Findings | Reference |
| ARV-110 (Androgen Receptor) | Alkyl-ether with piperidine (more rigid) | Rat | Generally well-tolerated at efficacious doses. | [2] |
| ARV-471 (Estrogen Receptor) | PEG-based (flexible) | Mouse | Well-tolerated with no significant body weight loss. | [5] |
| BRD4 Degrader (Compound 3) | Rigidified linker | Mouse | Showed lower toxicity compared to conventional BRD4 inhibitors. | [4] |
Experimental Protocols
A systematic evaluation of the in vivo efficacy and toxicity of PROTACs with different linkers is crucial for selecting optimal clinical candidates. Below are detailed protocols for key in vivo experiments.
Figure 2: General experimental workflow for in vivo evaluation of PROTACs.
In Vivo Xenograft Tumor Model for Efficacy Assessment
This protocol outlines the procedure for establishing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of PROTACs.[6]
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MCF7 for ER-positive breast cancer, VCaP for prostate cancer) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-SCID).[7]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]
-
Prepare the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral administration).[6]
-
Administer the PROTAC at the desired dose and schedule (e.g., daily via oral gavage or intraperitoneal injection).[6]
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume and monitor animal body weight 2-3 times per week as a general indicator of toxicity.[6]
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
Western Blot for Target Protein Degradation in Tumor Tissue
This protocol details the quantification of target protein levels in tumor samples.
-
Sample Preparation:
-
Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein (and a loading control like β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of target degradation.
-
Immunohistochemistry (IHC) for Biomarker Analysis in Tumor Tissue
IHC allows for the visualization of protein expression and cellular processes within the tumor microenvironment.[8][9]
-
Tissue Preparation:
-
Fix a portion of the excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate buffer, pH 6.0, in a pressure cooker).[8]
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies for Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[8][9]
-
Incubate with a corresponding secondary antibody and a detection reagent (e.g., HRP-polymer).
-
Develop the signal with a chromogen such as DAB, and counterstain with hematoxylin.
-
-
Analysis:
-
Acquire images of the stained sections using a microscope.
-
Quantify the percentage of Ki67-positive cells and the intensity of cleaved caspase-3 staining to assess the PROTAC's effect on tumor cell proliferation and apoptosis.
-
In Vivo Toxicity Assessment
A comprehensive toxicity evaluation is essential to determine the therapeutic index of a PROTAC.
-
General Health and Body Weight Monitoring:
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.[6]
-
-
Histopathology:
-
At the end of the study, collect major organs (e.g., liver, kidney, spleen, heart, lungs).
-
Fix the organs in 10% neutral buffered formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining.
-
A qualified pathologist should examine the H&E-stained sections for any signs of tissue damage or abnormalities.
-
Conclusion
The rational design of the E3 ligase linker is a critical step in the development of safe and effective PROTAC therapeutics. While flexible linkers like PEGs offer advantages in terms of solubility and synthetic accessibility, rigid linkers may provide improved metabolic stability and pharmacokinetic profiles. The choice of linker must be empirically determined for each target and E3 ligase combination. The experimental protocols provided in this guide offer a framework for the systematic in vivo evaluation of different linker strategies, enabling the selection of PROTAC candidates with the most promising therapeutic potential.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocare.net [biocare.net]
- 9. researchgate.net [researchgate.net]
Quantitative Assessment of PROTAC Selectivity Using "Thalidomide-NH-C6-NH2 hydrochloride"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a quantitative comparison of PROTACs utilizing the widely employed Cereblon (CRBN) E3 ligase ligand, thalidomide, with a specific focus on the role of the linker element, exemplified by "Thalidomide-NH-C6-NH2 hydrochloride". We will delve into the experimental methodologies used to assess selectivity and present comparative data to inform the design and evaluation of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Selectivity
A PROTAC molecule consists of three key components: a warhead that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects the two. While the warhead provides the initial targeting, the linker's length, composition, and attachment points play a pivotal role in dictating the overall selectivity and efficacy of the PROTAC.[1][2][3] The linker influences the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[2]
"this compound" serves as a key building block in PROTAC synthesis, providing a thalidomide moiety for CRBN engagement and a C6 alkyl chain with a terminal amine for conjugation to a POI ligand.[4] The C6 linker length represents a common choice in PROTAC design, offering a balance of flexibility and defined distance to facilitate productive ternary complex formation for a variety of targets.
Quantitative Comparison of PROTAC Performance
The performance of a PROTAC is typically quantified by its degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax).[5][6] Selectivity is assessed by comparing the degradation of the intended target to that of other proteins across the proteome.
Below are tables summarizing representative quantitative data for thalidomide-based PROTACs, illustrating the impact of the E3 ligase choice and linker composition on degradation performance. While direct comparative data for "this compound" across multiple targets is not available in a single study, the presented data from various sources provides a valuable benchmark.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Thalidomide | BRD4 | Burkitt's Lymphoma (BL) cells | <1 | >90 |
| VHL-based PROTAC | VHL ligand | BRD4 | Not specified | Low nM range | >90 |
This table illustrates that both CRBN and VHL-recruiting PROTACs can achieve potent and efficient degradation of the BET protein BRD4.
Table 2: Impact of Linker Length on CRBN-based PROTAC Potency for BTK Degradation [7]
| PROTAC | Linker Composition | DC50 (nM) |
| Compound A | Short Linker | >100 |
| Compound B | 4-PEG units | 7.2 |
This representative data highlights the critical influence of linker length on PROTAC potency, with longer linkers sometimes leading to significantly improved degradation.
Table 3: Proteomics-Based Selectivity Profile of a Thalidomide-Based BRD4 Degrader [8]
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value |
| BRD4 (Target) | -4.5 | <0.001 |
| BRD2 | -3.8 | <0.001 |
| BRD3 | -3.2 | <0.001 |
| Off-target Protein X | -1.2 | >0.05 |
| Off-target Protein Y | +1.1 | >0.05 |
This table demonstrates the high selectivity of a thalidomide-based PROTAC for its intended target family (BET proteins) with minimal impact on the broader proteome, as determined by quantitative proteomics.
Experimental Protocols for Quantitative Assessment
Accurate and robust experimental methodologies are essential for the quantitative assessment of PROTAC selectivity. The following are detailed protocols for key assays used in the field.
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify target engagement and ternary complex formation.[9][10]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
-
Compound Treatment: Serially dilute the PROTAC and add to the transfected cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) and the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein.[12][13]
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the protein of interest with the 11-amino-acid HiBiT peptide.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that complements with HiBiT to generate a luminescent signal.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased and comprehensive assessment of a PROTAC's selectivity across the entire proteome.[8][14]
Protocol Outline (TMT-based): [8]
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify on-target and off-target effects.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Workflow for quantitative proteomics-based selectivity assessment.
Caption: Key factors influencing PROTAC selectivity.
Conclusion
The quantitative assessment of PROTAC selectivity is a multifaceted process that requires a combination of robust cellular assays and global proteomic analyses. The use of well-defined chemical tools like "this compound" allows for the systematic investigation of structure-activity relationships, particularly concerning the impact of the linker on degradation efficacy and selectivity. By employing the detailed experimental protocols and considering the comparative data presented in this guide, researchers can make more informed decisions in the design and optimization of highly selective and potent protein degraders for therapeutic applications. The continued development and application of these quantitative methods will be instrumental in advancing the field of targeted protein degradation.
References
- 1. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selvita.com [selvita.com]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Innovative Imaging Solutions for Targeted Protein Degradation [promega.com]
- 14. Protein Degrader [proteomics.com]
A Researcher's Guide to Control Experiments for Thalidomide-Based PROTAC Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of control experiments crucial for validating the activity of PROTACs utilizing "Thalidomide-NH-C6-NH2 hydrochloride" as the E3 ligase ligand-linker conjugate. This guide includes supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "this compound" is a well-established building block for constructing PROTACs, incorporating a thalidomide derivative that recruits the Cereblon (CRBN) E3 ligase, connected to a 6-carbon alkyl linker with a terminal amine for conjugation to a POI ligand.
To rigorously validate the specific, on-target degradation mediated by a thalidomide-based PROTAC, a series of well-designed control experiments are essential. These controls help to distinguish between the intended PROTAC mechanism and potential off-target effects or non-specific cytotoxicity.
Comparison of Key PROTACs and Controls
To illustrate the importance of controls, this guide will use the well-characterized BRD4-targeting PROTAC, ARV-825 (which utilizes a pomalidomide-based CRBN ligand, structurally similar to thalidomide), as a representative example. We will compare its performance with a VHL-based PROTAC alternative, MZ1, and essential negative controls.
Quantitative Performance Data
The following table summarizes key performance metrics for these molecules. DC50 represents the concentration at which 50% of the target protein is degraded, while Dmax is the maximum percentage of degradation. Binding affinity (Kd) indicates the strength of interaction between the molecules and their respective targets.
| Molecule | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to BRD4 (BD1/BD2) (nM) | Binding Affinity to E3 Ligase |
| ARV-825 (Active PROTAC) | CRBN | BRD4 | 22RV1 | 0.57[1] | >95[2] | 90 / 28[3] | Kd ~3 µM (to Cereblon)[3] |
| N-Methylated Pomalidomide-based PROTAC (Negative Control) | None (CRBN binding abolished) | BRD4 | 22RV1 | Inactive | No degradation | 90 / 28 | Does not bind to Cereblon |
| MZ1 (VHL-based PROTAC Alternative) | VHL | BRD4 | H661, H838 | 8, 23[2] | Complete at 100 nM[2] | 382 / 120[4] | Binds to VHL |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding PROTAC mechanism and validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Thalidomide-based PROTAC, negative control PROTAC, and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the active PROTAC and negative control for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay detects the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.
Materials:
-
Purified recombinant tagged POI (e.g., GST-tagged)
-
Purified recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
Streptavidin-coated donor beads
-
Biotinylated anti-tag antibody (e.g., anti-His)
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, biotinylated antibody, acceptor beads, and donor beads in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Detection: Add the biotinylated antibody and acceptor beads, and incubate for another 60 minutes. Then, add the streptavidin-coated donor beads and incubate for 30 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
Target Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cultured cells
-
Active PROTAC and negative control
-
Proteasome inhibitor (e.g., MG132)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Primary antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the active PROTAC or negative control. It is recommended to pre-treat with a proteasome inhibitor for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or an antibody against the target protein (if ubiquitin was immunoprecipitated). An increase in the ubiquitinated target protein band in the presence of the active PROTAC confirms its mechanism of action.
Conclusion
The validation of a thalidomide-based PROTAC, such as one synthesized using "this compound," requires a multi-faceted approach. By employing a suite of well-controlled experiments, researchers can confidently demonstrate that the observed protein degradation is a direct result of the intended PROTAC mechanism. The use of appropriate negative controls, such as an N-methylated thalidomide analog, is critical to rule out off-target effects. Furthermore, comparing the performance of a CRBN-based PROTAC with alternatives, like a VHL-based PROTAC, can provide valuable insights into the optimal design strategy for a given target. The detailed protocols and workflows provided in this guide serve as a robust framework for the rigorous evaluation of novel PROTAC molecules.
References
A Comparative Guide to Thalidomide-Based PROTAC Performance in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PROTACs utilizing a thalidomide-based E3 ligase ligand with a hexyl (C6) amine linker. We present a detailed analysis of a representative PROTAC, ZB-S-29, and its performance against the oncogenic protein tyrosine phosphatase SHP2, alongside a comparison with an alternative SHP2 degrader.
This guide will delve into the specifics of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Thalidomide-NH-C6-NH2 hydrochloride" building block. This component provides the crucial link to the Cereblon (CRBN) E3 ubiquitin ligase, a key step in initiating targeted protein degradation. The performance of such a PROTAC is ultimately defined by the ligand attached to the other end of the linker, which dictates the target protein.
Here, we focus on a well-documented thalidomide-based PROTAC, ZB-S-29, which employs a linker analogous to the C6 structure and targets SHP2, a critical node in cancer signaling pathways.
Performance Comparison of SHP2-Targeting PROTACs
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of its target protein. Key metrics include the DC50, the concentration at which 50% of the target protein is degraded, and the Dmax, the maximum percentage of protein degradation achievable.
Below is a summary of the performance of ZB-S-29 and a comparator PROTAC, P9, in different cancer cell lines.
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ZB-S-29 | SHP2 | Thalidomide | MV4;11 (Acute Myeloid Leukemia) | 6.02[1][2] | >90 (at 500 nM) |
| P9 | SHP2 | VHL | HEK293 (Human Embryonic Kidney) | 35.2[3][4] | >90 (at 250 nM)[4] |
| P9 | SHP2 | VHL | KYSE-520 (Esophageal Squamous Carcinoma) | ~130[3] | Not Reported |
Mechanism of Action and Signaling Pathways
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A thalidomide-based PROTAC targeting SHP2 brings the SHP2 protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of SHP2, marking it for degradation by the proteasome. The degradation of SHP2 disrupts downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are often hyperactivated in cancer.[5][6][7]
Experimental Protocols
Accurate assessment of PROTAC performance relies on standardized and well-documented experimental protocols. Below are methodologies for key experiments cited in this guide.
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the levels of the target protein within cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SHP2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Using a reagent like CellTiter-Glo®: Add the reagent to each well, which measures ATP levels as an indicator of metabolically active cells. Read the luminescence on a plate reader.
-
Using a reagent like MTT or WST-8 (CCK-8): Add the reagent to each well and incubate for a few hours. The reagent is converted to a colored formazan product by metabolically active cells. Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the performance of a PROTAC.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbu.novanet.ca [cbu.novanet.ca]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel Thalidomide Analogs Against a PROTAC Linker Backbone
In the rapidly evolving landscape of targeted protein degradation, the development of novel thalidomide analogs as Cereblon (CRBN) E3 ligase modulators is a cornerstone of innovation. This guide provides a comparative analysis of recently developed thalidomide analogs against "Thalidomide-NH-C6-NH2 hydrochloride," a foundational building block for Proteolysis Targeting Chimeras (PROTACs). This hydrochloride salt serves as a crucial reference point, representing a CRBN ligand coupled with a common linker, against which the performance of new, structurally diverse analogs can be benchmarked.
The analogs discussed herein have been selected based on their demonstrated potential to overcome some of the limitations of earlier generations of immunomodulatory drugs (IMiDs) and to offer enhanced efficacy in preclinical studies. The primary focus of this comparison will be on their anti-proliferative activities, and their impact on key cellular pathways implicated in cancer biology.
Data Summary: A Head-to-Head Comparison
The following table summarizes the quantitative data for selected novel thalidomide analogs in comparison to the parent compound, thalidomide. While direct data for "this compound" is not available in the cited literature, its function as a CRBN-binding moiety is the basis for the activity of the newer analogs. The improved performance of these analogs highlights the advancements in modulating the CRBN E3 ligase complex for therapeutic benefit.
| Compound | Target Cell Line | IC50 (µg/mL) | Key Biological Effects | Reference |
| Thalidomide (Reference) | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | Baseline anti-proliferative and immunomodulatory activity. | [1][2][3] |
| PC3 (Prostate Cancer) | 14.58 ± 0.57 | [1][2][3] | ||
| MCF-7 (Breast Cancer) | 16.87 ± 0.7 | [1][2][3] | ||
| Analog 24b | HepG-2 | 2.51 | Significantly improved anti-proliferative activity. Increased Caspase-8 levels by approximately 7-fold. Reduced VEGF levels. | [2][4] |
| PC3 | 5.80 | [2][3] | ||
| MCF-7 | 4.11 | [2][3] | ||
| Analog XIIIa | HepG-2 | 2.03 ± 0.11 | Most potent anti-proliferative candidate in the study. | [1][5] |
| PC3 | 2.51 ± 0.2 | [1][5] | ||
| MCF-7 | 0.82 ± 0.02 | [1][5] | ||
| Analog XIVc | HepG-2 | Not explicitly stated, but showed high efficacy. | Significantly decreased NF-κB p65 levels (from 278.1 pg/mL to 63.1 pg/mL). Induced an eight-fold increase in Caspase-8 levels. Decreased TNF-α and VEGF levels. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vitro Anti-Proliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines (e.g., HepG-2, PC3, MCF-7) are seeded in 96-well plates at a density of 1,000 cells per well in 100 µL of medium and allowed to attach overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of the thalidomide analogs. The compounds are typically dissolved in DMSO and serially diluted.[6]
-
Incubation: The treated cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS) or similar tetrazolium salt is added to each well.
-
Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[6]
Protein Expression and Degradation Assays
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., IKZF1, IKZF3, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
This is a sensitive and quantitative method to measure protein abundance in live cells.
-
Cell Line Generation: Cell lines (e.g., HEK293T) are engineered to stably express the target proteins (e.g., IKZF1, IKZF2, IKZF3) fused with a small HiBiT tag.[7]
-
Cell Plating and Treatment: The engineered cells are plated in 96-well plates and treated with different concentrations of the test compounds for a specified time.[7]
-
Lysis and Detection: The cells are lysed, and a detection reagent containing the LgBiT protein is added. The binding of LgBiT to the HiBiT tag reconstitutes a functional NanoLuc luciferase, and the resulting luminescence is measured, which is proportional to the amount of the target protein.[8]
Cereblon (CRBN) Binding Assays
This assay qualitatively or semi-quantitatively assesses the binding of a compound to CRBN.
-
Bead Preparation: Thalidomide or an analog is immobilized on affinity beads.
-
Protein Binding: A cell lysate containing CRBN is passed over the beads, allowing CRBN to bind.
-
Competitive Elution: The beads are then incubated with a solution containing the test compound. If the test compound binds to CRBN, it will compete with the immobilized ligand and cause the elution of CRBN from the beads.
-
Analysis: The eluate is analyzed by SDS-PAGE and immunoblotting with an anti-CRBN antibody to detect the amount of eluted CRBN.[9]
FP is a solution-based, homogeneous technique used to measure molecular interactions in real-time.
-
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like CRBN, its rotation slows down, leading to an increase in polarization.
-
Assay Procedure: A fluorescently labeled thalidomide analog is incubated with CRBN. Unlabeled test compounds are then added in increasing concentrations, which compete with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 or Ki value.[9]
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental setups, the following diagrams have been generated using the DOT language for Graphviz.
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide analog.
Caption: Experimental workflow for determining the anti-proliferative activity of thalidomide analogs.
Caption: Workflow of a competitive elution assay to assess CRBN binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-NH-C6-NH2 Hydrochloride
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. Thalidomide-NH-C6-NH2 hydrochloride, a derivative of the potent immunomodulatory agent thalidomide, requires stringent disposal protocols due to its inherent risks, including potential reproductive toxicity. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.
Essential Safety and Handling Protocols
Given the absence of a specific disposal protocol for this compound, a cautious approach based on the known hazards of its parent compound, thalidomide, is necessary. It is imperative to treat this compound with the utmost care, assuming it carries similar risks. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety goggles should be worn at all times.
-
Lab Coat: A lab coat is mandatory to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Quantitative Data for the Parent Compound (Thalidomide)
| Property | Value |
| CAS Number | 50-35-1 |
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 258.23 g/mol |
| Melting Point | 269-271 °C[1] |
| Known Hazards | Known human teratogen, may damage fertility or the unborn child, toxic if swallowed, harmful in contact with skin.[1][2][3] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure should be conducted in strict accordance with local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.
-
Chemical spill kit with absorbent material.
Procedure:
-
Waste Segregation and Collection:
-
Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[4] This includes:
-
Unused or expired compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials).
-
Rinsate from equipment decontamination.
-
Spill cleanup materials.
-
-
Solid Waste: Place all contaminated solid materials directly into the designated hazardous waste container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[5][6]
-
-
Decontamination of Labware:
-
Initial Rinse: Carefully rinse all glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[4]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[4]
-
Final Rinse: Rinse thoroughly with purified water.[4]
-
-
Container Management:
-
Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.[6]
-
Ensure the area is well-ventilated.[6]
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.[6]
-
Carefully collect the absorbed material and place it in the sealed, labeled hazardous waste container.[6]
-
Decontaminate the spill area with an appropriate solvent, followed by a detergent wash and a final water rinse.[4][6] All cleanup materials are to be disposed of as hazardous waste.[4]
-
-
Documentation and Disposal:
-
Maintain a detailed log of the waste generated, including the quantity and date.[5][6]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4][6] The standard procedure for disposal is through a permitted chemical waste incinerator.[2] Do not dispose of this compound or its contaminated materials in regular trash or down the drain.[2][4]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
